Carbanide;iron(3+)
Description
Structure
2D Structure
Properties
CAS No. |
129965-27-1 |
|---|---|
Molecular Formula |
C2H6Fe+ |
Molecular Weight |
85.91 g/mol |
IUPAC Name |
carbanide;iron(3+) |
InChI |
InChI=1S/2CH3.Fe/h2*1H3;/q2*-1;+3 |
InChI Key |
HYRLTEBWALXELR-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[Fe+3] |
Origin of Product |
United States |
Synthetic Methodologies for Iron Iii Carbene and Carbide Complexes
Strategies for Iron(III)-Carbene Complex Synthesis
The generation of iron(III) carbene complexes often leverages the strong σ-donating properties of N-heterocyclic carbene (NHC) ligands to stabilize the iron center. Recent research has also focused on creating photoactive complexes with tailored electronic properties.
The development of iron complexes with enhanced photophysical properties has been advanced by the use of N-heterocyclic carbene (NHC) ligands. mdpi.com These ligands are strong σ-donors, which can raise the energy of the metal-centered (MC) states and increase the lifetimes of metal-to-ligand charge transfer (MLCT) excited states. nih.gov An early example involved ligands with a central pyridine (B92270) ring and two attached imidazole (B134444) rings, which form a CNC coordination pattern upon deprotonation. mdpi.com
A general synthetic route involves the reaction of an imidazolium (B1220033) halide precursor with an iron source. acs.org For instance, novel iron complexes with both cyclopentadienone and NHC ligands have been prepared in a straightforward manner from diiron nonacarbonyl (Fe₂(CO)₉). rsc.org Another approach is the direct reaction of Fe₃(CO)₁₂ with imidazolium halide precursors, which notably does not require an additional base. acs.org The electronic nature of cyclic iron tetra-N-heterocyclic carbene ligands allows for the isolation of less common iron(III) and iron(IV) species. rsc.org A synthetic route using a zirconium reagent to activate the ligand, followed by transmetalation with iron(II) bromide, has also been successfully employed to obtain iron(III) complexes. acs.org
Table 1: Examples of Synthesized Iron(III)-NHC Complexes
| Complex | Ligand Type | Synthetic Precursors | Key Finding/Property | Reference |
|---|---|---|---|---|
| [Fe(pbpi)₂]²⁺ | Tridentate CNC (pbpi) | pbpi ligand, Iron source | Used as a photosensitizer for hydrogen gas formation. | mdpi.com |
| [Fe(bpymi)₂]²⁺ | Bidentate bpy-NHC (bpymi) | bpymi ligand, Iron source | Exhibits MLCT absorption bands at 419, 508, and 557 nm. | mdpi.com |
| Fe(IMes)(CO)₄ | Monodentate NHC (IMes) | Fe₃(CO)₁₂, 1,3-dimesitylimidazolium chloride | Formed by direct reaction without a base. | acs.org |
| [Fe(ImPP)₂]⁺ | Tridentate Carbene | Zirconium-activated ligand, FeBr₂ | Photoactive with a luminescent 2LMCT excited state. | acs.org |
A significant challenge in the field is the development of photoactive iron complexes as alternatives to those based on precious metals. nih.govnih.gov The synthesis of iron(III) carbene complexes with tunable excited-state energies is a key area of this research. The discovery that the [Fe(btz)₃]³⁺ complex was luminescent from a ligand-to-metal charge transfer (LMCT) state sparked broad interest in photoactive Fe(III) complexes. acs.org
Researchers have successfully synthesized new Fe(III) complexes, such as [Fe(ImPP)₂]⁺ and [Fe(ImPAr₂)₂]⁺, where the energy of the photoactive LMCT excited state can be tuned. nih.govacs.org This tuning is achieved through chemical modification of the ligand structure, which contrasts with earlier examples where such modifications had little effect. nih.govresearchgate.net For these complexes, a synthetic route involves using a zirconium reagent to activate the ligand before transmetalation with iron(II) bromide. acs.org The resulting complexes exhibit genuine red photoluminescence from a doublet ligand-to-metal charge transfer (²LMCT) excited state. nih.govnih.gov Despite a short excited-state lifetime of about 267 picoseconds for [Fe(ImPP)₂]⁺, the complex engages in efficient photoinduced electron transfer, enabling its use in photoredox catalysis with low-energy red light. nih.gov The ability to tune the ²LMCT energy was demonstrated by a significant shift in the absorption band maximum between [Fe(ImPP)₂]⁺ and [Fe(ImPAr₂)₂]⁺. researchgate.net
Metastable but isolable terminal imidoiron(III) complexes of the form LFe=NAd (where L is a bulky β-diketiminate ligand and Ad is 1-adamantyl) can be synthesized through the reaction of 1-adamantyl azide (B81097) with iron(I) diketiminate precursors. nih.govacs.org This method provides a pathway to complexes featuring an iron-nitrogen multiple bond. nih.gov
The formation mechanism involves an unobserved iron–RN₃ intermediate, which computational studies suggest is best described as an iron(II) center with an RN₃ radical anion. nih.govacs.org The radical character on the organoazide ligand leads to a bent NNN linkage, which facilitates the loss of dinitrogen (N₂) and the subsequent formation of the imido complex. nih.govresearchgate.net The distribution of products, whether the imidoiron(III) complex or a hexazene-bridged diiron(II) complex, is dependent on the solvent used. nih.gov This solvent dependence is attributed to the coordination of certain solvents to the iron(I) precursor before it interacts with the organoazide. nih.govresearchgate.net Spectroscopic and crystallographic studies have confirmed that these three-coordinate imidoiron(III) complexes possess a quartet ground state and a short Fe=N bond length of approximately 1.68 Å. nih.govacs.org
Table 2: Synthesis of Terminal Imidoiron(III) Complexes
| Complex | Iron Precursor | Reagent | Key Synthetic Feature | Resulting Fe=N Bond Length (Å) | Reference |
|---|---|---|---|---|---|
| LMeFeNAd | Iron(I) diketiminate | 1-adamantyl azide (N₃Ad) | Proceeds via an iron(II)-RN₃ radical anion intermediate. | ~1.68 | nih.govacs.org |
| LtBuFeNAd | LtBuFeNNFeLtBu | 1-adamantyl azide (N₃Ad) | Higher yield (>80%) in pentane (B18724) compared to the LMe analogue. | Not specified | nih.gov |
Methodologies for Iron(III)-Carbide Complex Synthesis
The synthesis of iron carbide complexes can be broadly divided into the preparation of discrete, molecular clusters and the scalable production of nanoparticles.
Discrete iron-carbide carbonyl clusters are significant as they serve as models for catalytic systems and have relevance to the iron-molybdenum cofactor (FeMoco) of nitrogenase, which contains a central carbide atom. nih.gov The archetypal cluster, [Fe₆(μ₆-C)(CO)₁₆]²⁻, can be prepared on a gram scale but is generally resistant to simple ligand substitution, which has limited its development. rsc.orgsemanticscholar.org
To overcome this limitation, new synthetic routes have been developed. One effective strategy is the in situ oxidation of [Fe₆(μ₆-C)(CO)₁₆]²⁻ to promote the binding of phosphine-based ligands without needing to isolate lower-yielding intermediates like Fe₅(μ₅-C)(CO)₁₅. rsc.org This redox-promoted ligand exchange has been used to synthesize novel carbide clusters supported by multidentate phosphines. rsc.org For example, reacting the in situ-generated neutral intermediate with the tripodal ligand Triphos yields the first multi-iron-chelated carbide cluster, [Fe₄(μ₄-C)(κ³-Triphos)(CO)₁₀]. rsc.orgresearchgate.net Controlled oxidation of the dianionic six-iron cluster with an outer-sphere redox agent like ferrocenium (B1229745) hexafluorophosphate (B91526) provides access to the oxidized, charge-neutral cluster [Fe₆(μ₆-C)(CO)₁₈]. nih.gov
Table 3: Examples of Synthesized Discrete Iron-Carbide Clusters
| Cluster | Precursor | Method | Key Structural Feature | Reference |
|---|---|---|---|---|
| [Fe₆(μ₆-C)(CO)₁₈] | (Y)₂[Fe₆(μ₆-C)(μ₂-CO)₄(CO)₁₂] | Outer-sphere oxidation with Fc. | Charge-neutral hexa-iron cluster. | nih.gov |
| Fe₅(μ₅-C)(CO)₁₂(PMe₂Ph)₃ | Fe₅(μ₅-C)(CO)₁₅ | Ligand substitution with PMe₂Ph. | Phosphine-substituted penta-iron cluster. | rsc.org |
| [Fe₄(μ₄-C)(κ³-Triphos)(CO)₁₀] | In situ oxidized [Fe₆(μ₆-C)(CO)₁₆]²⁻ | Redox-promoted exchange with Triphos ligand. | First multi-iron-chelated carbide cluster. | rsc.orgresearchgate.net |
The scalable production of dispersible metal carbide nanoparticles is challenging but essential for their application in catalysis, electrocatalysis, and magnetic technologies. whiterose.ac.ukrsc.org A simple and scalable route for producing dispersible iron carbide (Fe₃C) nanoparticles utilizes a 'nanocasting' technique. whiterose.ac.uklu.sexenocs.com
In this method, nanoparticles of Prussian blue (KFeᴵᴵᴵ[Feᴵᴵ(CN)₆]) are thermally decomposed within a matrix of magnesium oxide (MgO) nanopowder. whiterose.ac.ukscispace.com The MgO nanoparticles act as a removable 'cast', encasing the forming Fe₃C nanoparticles and preventing them from sintering and agglomerating during the high-temperature synthesis. whiterose.ac.uklu.se After the thermal process, the MgO cast is easily dissolved and removed using an aqueous solution of ethylenediaminetetraacetic acid (EDTA). whiterose.ac.ukscispace.com This process yields dispersible Fe₃C nanoparticles that can be used to create colloidal ferrofluids or be distributed on a support material. whiterose.ac.uklu.se This nanocasting method is highlighted as a major advancement due to its simplicity and scalability. whiterose.ac.ukscispace.com
Table 4: Scalable Synthesis of Iron Carbide Nanoparticles
| Nanoparticle | Precursor | Method | Key Outcome | Reference |
|---|---|---|---|---|
| Fe₃C (Cementite) | Prussian blue (KFeᴵᴵᴵ[Feᴵᴵ(CN)₆]) | Nanocasting with a removable MgO cast. | Produces dispersible nanoparticles, preventing agglomeration. | whiterose.ac.uklu.se |
| Fe₃C | Prussian blue, MgO nanopowder | Thermal decomposition followed by EDTA wash. | Scalable route to colloidal ferrofluids. | scispace.com |
Compound Index
Redox-Promoted Ligand Exchange and Cluster Disproportionation in Carbide Systems
The synthesis of multi-phosphine-chelated iron-carbide clusters has been historically challenging due to the inertness of common precursors, such as the hexa-iron-carbide carbonyl cluster, to simple ligand substitution. rsc.org A key strategy to overcome this limitation involves redox-promoted ligand exchange. rsc.orgresearchgate.net This method utilizes the in situ generation of electron-starved, non-Polyhedral Skeletal Electron Pair Theory (PSEPT)-conforming intermediates to facilitate the substitution of carbon monoxide (CO) ligands with phosphine (B1218219) ligands. rsc.orgsemanticscholar.org
A prominent example is the reaction involving the archetype cluster [Fe₆(μ₆-C)(CO)₁₆]²⁻. rsc.orgsemanticscholar.org This closo-cluster (86 electrons) is resistant to direct ligand substitution. rsc.org However, its two-electron oxidation with reagents like [Fc]PF₆ generates a key intermediate, [Fe₆(μ₆-C)(CO)₁₆] (84 electrons), in situ. rsc.orgsemanticscholar.org This electron-starved species is highly reactive and susceptible to ligand exchange. rsc.org
The reaction of this intermediate with various phosphine ligands leads to different outcomes:
With excess monodentate phosphine (PPh₃), a singly substituted neutral cluster, [Fe₅(μ₅-C)(CO)₁₄PPh₃], is formed. rsc.org
Flexible, bidentate phosphines like DPPE and DPPP result in a range of unisolable products. rsc.orgresearchgate.net
A rigid bidentate phosphine, bis(diphenylphosphino)benzene (bdpb), induces cluster disproportionation, yielding non-ligated Fe₃-carbide anions and a bdpb-supported Fe(II) cation, which co-crystallize as [Fe₃(μ₃-CH)(μ₃-CO)(CO)₉]₂[Fe(MeCN)₂(bdpb)₂]. rsc.orgresearchgate.net
Reaction with the tripodal ligand Triphos successfully produces the first multi-iron-chelated, authentic carbide cluster, [Fe₄(μ₄-C)(κ³-Triphos)(CO)₁₀]. rsc.orgresearchgate.net
This redox modulation approach effectively "bends" Wade-Mingo's rules by creating reactive intermediates that enable facile CO substitution, providing a reliable method for synthesizing new iron-carbide clusters. rsc.orgresearchgate.net In some cases, this redox activity can lead to an intracluster disproportionation of iron oxidation states, a phenomenon influenced by changes in bonding to the central carbide atom. acs.org
Table 1: Key Iron-Carbide Clusters in Redox-Promoted Reactions
| Compound/Cluster Formula | Description | Synthetic Role |
| [Fe₆(μ₆-C)(CO)₁₆]²⁻ | Starting closo-cluster (86 electrons) | Inert precursor, undergoes oxidation |
| [Fe₆(μ₆-C)(CO)₁₆] | Electron-starved intermediate (84 electrons) | Key reactive species for ligand substitution |
| [Fe₅(μ₅-C)(CO)₁₄PPh₃] | Singly substituted neutral cluster | Product with monodentate phosphine |
| [Fe₃(μ₃-CH)(μ₃-CO)(CO)₉]₂[Fe(MeCN)₂(bdpb)₂] | Disproportionation product | Formed with rigid bidentate phosphine |
| [Fe₄(μ₄-C)(κ³-Triphos)(CO)₁₀] | Multi-iron-chelated carbide cluster | Product with tripodal phosphine ligand |
Oxidation-Induced Carbyne Formation in Iron-Sulfur Clusters
A novel synthetic strategy for incorporating carbon-based bridging ligands into iron-sulfur clusters involves the oxidation of terminally alkyl-ligated precursors. nih.govnih.govresearchgate.netcaltech.edu This method provides a new route to forming μ₃-carbyne motifs, which are relevant as models for the carbide-containing active site of nitrogenases. nih.govnih.govresearchgate.net
The synthesis begins with a halide precursor to prepare an open-faced WFe₃S₃ cluster that features three terminal alkyl ligands, one on each iron center. nih.govnih.govcaltech.edu This trialkyl-ligated cluster is notably stable upon heating. nih.gov The crucial step in forming the carbyne ligand is the oxidation of this precursor. nih.govnih.gov
Treatment with a mild oxidant in the presence of a halide initiates hydrogen abstraction and the subsequent loss of an alkane molecule. nih.gov This process leads to the formation of a bridging μ₃-carbyne ligand, which is bonded to the three iron atoms of the cluster's open face. nih.govnih.govcaltech.edu The resulting Fe-C bond lengths in the carbyne cluster are shorter than those observed in the FeMoco active site of nitrogenase, where the carbon ligand bridges six metal centers instead of three. nih.gov This synthetic approach demonstrates a new strategy for creating bridging, non-chelating carbon-based ligands in iron-sulfur clusters through a combination of halide substitution and redox chemistry. nih.gov
Table 2: Key Species in Oxidation-Induced Carbyne Formation
| Species Description | Role in Synthesis | Key Feature |
| Halide precursor | Starting material | Used to generate the alkyl-ligated cluster |
| WFe₃S₃ cluster with terminal alkyl ligands | Precursor to the carbyne cluster | Features an open Fe₃ face with terminal alkyl groups |
| Mild oxidant | Reagent | Promotes hydrogen abstraction and alkane loss |
| WFe₃S₃ cluster with a μ₃-carbyne ligand | Final product | Contains a bridging carbon ligand bonded to three iron atoms |
Synthesis of Iron(III) Complexes with Carbamide (Urea) and Related Carbonyl-Oxygen Donor Ligands
Iron(III) readily forms complexes with urea (B33335) (carbamide) and other ligands containing carbonyl-oxygen donors. In these complexes, the urea ligand is typically O-ligated, a fact confirmed by IR spectroscopy. nih.gov The synthesis of hexakis(urea)iron(III) salts, [Fe(urea)₆]³⁺, can be achieved through several methods. nih.govacs.org
One common route involves mixing concentrated aqueous solutions of an iron(III) salt (e.g., chloride, bromide, or nitrate) with a concentrated aqueous solution of urea in a 1:6 molar ratio. nih.govacs.org The pH of the solution is often adjusted using the free acid corresponding to the anion of the iron salt. nih.govacs.org Another method is a solid-state reaction where an iron(III) salt hydrate, such as Fe(NO₃)₃·9H₂O or FeCl₃·6H₂O, is ground with urea in a 6:1 molar ratio for several hours. acs.org
Hydrothermal synthesis is another viable technique. For instance, reacting FeCl₃, H₃PO₄, and urea in an aqueous solution at 180 °C can lead to various iron(III) phosphate (B84403) compounds, with the final product dependent on the molar ratios of the reactants. rsc.org A "green synthesis" approach has also been reported, utilizing iron(III) isolated from iron rust and urea from human urine in a dry-synthesis method where melted urea serves as the reaction medium. chemsociety.org.ngresearchgate.net
Beyond urea, iron(III) forms complexes with a variety of other oxygen-donor ligands. These include substituted salicylaldehydes, where the deprotonated ligands coordinate to the iron(III) ion in a bidentate fashion through the aldehyde and phenolato-oxygen atoms, typically forming distorted octahedral [Fe(X-salo)₃] complexes. mdpi.com Other examples include complexes with Schiff-base ligands, mdpi.comresearchgate.net hydroxamic acids, rasayanjournal.co.in and acetylacetonate, which can be displaced by other ligands like salen to form new complexes. researchgate.net
Table 3: Examples of Synthesized Iron(III)-Urea and Related Complexes
| Complex Formula | Anion/Other Ligands | Synthetic Method | Reference |
| Fe(urea)₆₃ | Nitrate | Mixing concentrated aqueous solutions; Solid-state grinding | acs.org |
| [Fe(urea)₆]Cl₃·3H₂O | Chloride | Mixing concentrated aqueous solutions; Solid-state grinding | nih.govacs.org |
| [Fe(urea)₆]Br₃·3H₂O | Bromide | Mixing concentrated aqueous solutions | nih.gov |
| Fe(urea)₆₃ | Perchlorate | Mixing concentrated aqueous solutions | nih.gov |
| [Fe(urea)₆]₂(SO₄)₃ | Sulfate | Solid-state grinding | acs.org |
| Fe(urea)₆₃ | Triiodide | Reaction of metallic iron and urea in hydroiodic acid with excess iodine | nih.gov |
| Fe(NH₄)(HPO₄)₂ | Phosphate, Ammonium | Hydrothermal reaction of FeCl₃, H₃PO₄, and urea | rsc.org |
| [Fe(1naph-salo)₃] | 1-Naphthyl-salicylaldehyde | Reaction of deprotonated ligand with Fe(III) | mdpi.com |
| Fe(salen)OPh | Salen, 2,6-diphenylphenoxide | Reaction of Fe[N(Si(CH₃)₃)₂]₃ with H₂salen and phenol | researchgate.net |
| [Fe(acac)₂(salen)] | Acetylacetonate, Salen | Thermal ligand replacement from Fe(acac)₃ | researchgate.net |
Structural Elucidation of Iron Iii Carbene and Carbide Species
Advanced Crystallographic Investigations
Single-crystal X-ray diffraction is a powerful technique that provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions. This information is crucial for establishing the coordination geometry around the iron(III) center and for quantifying key bond parameters.
In iron(III) carbene complexes, the Fe-C bond length is a critical parameter that reflects the nature of the iron-carbene bond. For instance, in the complex [Fe(ImPP)₂][HCOO], the Fe-C(NHC) bond length is reported as 1.980(9) Å, while the Fe-C(Ph) bond length is 1.940(7) Å. acs.orgnih.gov Similarly, a family of hexa-NHC iron(III) complexes, including [Fe(brphtmeimb)₂]PF₆, [Fe(meophtmeimb)₂]PF₆, and [Fe(coohphtmeimb)₂]PF₆, exhibit average Fe-C bond lengths ranging from 1.976 Å to 2.008 Å. diva-portal.orgacs.org Another example, Fe(btz)₃₃, shows Fe-C bond lengths in the range of 1.95–1.98 Å. researchgate.net In contrast, the iron(III) oxo complex PhB(AdIm)₃Fe=O, supported by a tris(carbene)borate ligand, displays significantly shorter Fe-C distances of 1.933(2)–1.952(3) Å. nih.gov The Fe–C(NHC) distances in macrocyclic tetracarbene iron(III) complexes can vary, with one example showing lengths of 1.950(2) and 1.943(3) Å. rsc.org
The bond angles around the iron center define its coordination geometry. In [Fe(ImPP)₂][HCOO], the average C(NHC)–Fe–C(NHC) bite angle is 155.6(3)°, indicating a distorted octahedral geometry. acs.orgnih.gov The C–Fe–C bite angles in the hexa-NHC complexes [Fe(brphtmeimb)₂]PF₆, [Fe(meophtmeimb)₂]PF₆, and [Fe(coohphtmeimb)₂]PF₆ are in the range of 86.70–87.28°. diva-portal.orgacs.org For Fe(btz)₃₃, these angles are between 79.0° and 79.9°. researchgate.net
In iron carbide species, such as cementite (Fe₃C), crystallographic studies have identified different iron sites with distinct Fe-C bond lengths. For example, one iron site has Fe-C bond lengths of 2.00 Å (two bonds) and 2.39 Å (one bond), while another site exhibits Fe-C bond lengths of 1.96 Å and 1.99 Å. materialsproject.org In a WFe₃S₃ cluster featuring a μ₃-carbyne ligand, the Fe-C bond lengths are nearly identical at 1.902(5), 1.931(5), and 1.932(4) Å. nih.gov
| Compound | Fe-C Bond Length (Å) | C-Fe-C Angle (°) | Reference |
| [Fe(ImPP)₂][HCOO] | 1.980(9) (NHC), 1.940(7) (Ph) | 155.6(3) | acs.orgnih.gov |
| [Fe(brphtmeimb)₂]PF₆ | 1.976 - 2.008 (avg) | 86.70 - 87.28 | diva-portal.orgacs.org |
| [Fe(meophtmeimb)₂]PF₆ | 1.976 - 2.008 (avg) | 86.70 - 87.28 | diva-portal.orgacs.org |
| [Fe(coohphtmeimb)₂]PF₆ | 1.976 - 2.008 (avg) | 86.70 - 87.28 | diva-portal.orgacs.org |
| Fe(btz)₃₃ | 1.95 - 1.98 | 79.0 - 79.9 | researchgate.net |
| PhB(AdIm)₃Fe=O | 1.933(2) - 1.952(3) | N/A | nih.gov |
| Macrocyclic tetracarbene Fe(III) | 1.950(2), 1.943(3) | N/A | rsc.org |
| Fe₃C (Cementite) | 1.96, 1.99, 2.00, 2.39 | N/A | materialsproject.org |
| WFe₃S₃ (μ₃-carbyne) | 1.902(5), 1.931(5), 1.932(4) | N/A | nih.gov |
The coordination environment around the iron(III) center in carbene and carbide complexes can vary significantly, influencing their electronic and reactive properties. Common geometries include octahedral, square pyramidal, and less frequently, trigonal bipyramidal or square planar. nih.gov
Octahedral Geometry: Many iron(III) carbene complexes adopt a six-coordinate, pseudo-octahedral geometry. rsc.org This is particularly common for complexes with bidentate or tridentate ligands. For example, [Fe(ImPP)₂][HCOO] exhibits a distorted octahedral geometry. acs.orgnih.gov Similarly, a series of hexa-NHC iron(III) complexes, [Fe(brphtmeimb)₂]PF₆, [Fe(meophtmeimb)₂]PF₆, and [Fe(coohphtmeimb)₂]PF₆, all display near-perfect octahedral coordination. acs.org The complex [Fe(btz)₃]³⁺ also features a pseudo-octahedral arrangement. rsc.org In some iron carbides, carbon atoms occupy octahedral interstices within the iron lattice. researchgate.netfrontiersin.org For instance, in κ-carbide (Fe₃AlC), carbon atoms are located in octahedral sites. researchgate.net
Square Pyramidal Geometry: Five-coordinate, square pyramidal geometries are also observed in iron(III) carbene complexes. For example, iron bis(dithiolene) N-heterocyclic carbene complexes adopt a distorted square pyramidal geometry where the four sulfur atoms of the dithiolene ligands form the base and the carbene carbon occupies the apical position. rsc.org Some manganese(III) complexes, which can serve as structural analogs, have been characterized with square pyramidal geometries. researchgate.net
Other Coordination Environments: While less common, other coordination geometries can be found. For instance, a four-coordinate iron-carbene complex with a geometry intermediate between square-planar and tetrahedral has been reported. nih.gov Additionally, trigonal bipyramidal coordination environments have been observed in some iron-carbene complexes. nih.gov In cementite (Fe₃C), one of the iron sites is described as having a bent 150-degree geometry with two coordinate carbon atoms. materialsproject.org
Iron(III) carbene and carbide species can form multinuclear clusters and coordination polymers where individual metal centers are connected by bridging ligands. These bridging interactions play a crucial role in the magnetic and electronic properties of the resulting materials.
Bridging Ligands: A variety of ligands can bridge two or more iron centers. In dinuclear iron(III) complexes, carboxylate groups are common bridging ligands. rsc.org For instance, some complexes feature two bridging carboxylate groups. rsc.org Dicyanomethanide ligands, [RC(CN)₂]⁻, are also known to act as bridging ligands, connecting two iron centers. researchgate.net In iron-sulfur-carbide clusters, sulfide (B99878) (S²⁻) and disulfide (S₂²⁻) ions can act as bridging ligands. mdpi.com
Multinuclear Architectures: The assembly of multiple iron centers through bridging ligands leads to the formation of multinuclear clusters with diverse architectures. For example, dinuclear complexes can aggregate to form larger structures, such as a hexanuclear [Fe₆O₆] ladder structure. rsc.org Tetranuclear iron(III) clusters with a central {Fe₄(μ₃-O)₂}⁸⁺ core are also known, where the iron centers are further linked by bridging pivalate (B1233124) ligands. soton.ac.uk These tetranuclear clusters can then be linked by other ligands, such as hexamethylenetetramine (hmta), to form one-dimensional coordination polymers. soton.ac.uk Iron carbide carbonyl clusters can also form multinuclear structures, such as the Fe₆C and Fe₅C clusters. acs.org The butterfly-shaped [Fe₄C(CO)₁₂]²⁻ cluster features a four-coordinate carbide carbon atom. pnas.org
In some iron(III) oxo complexes, second-coordination sphere hydrogen-bonding interactions are crucial for stabilizing the Fe(III)-oxo unit. nih.gov For instance, O···H distances of 1.7–1.8 Å have been observed in such complexes. nih.gov However, in other cases, such as the bulky tris(carbene)borate ligated iron(III) oxo complex PhB(AdIm)₃Fe=O, there are no significant hydrogen bonds to the oxo ligand, with all O···H distances being greater than 2.5 Å. nih.gov Similarly, a terminal iron(III) sulfido complex supported by a bulky tris(carbene)borate ligand also lacks stabilizing second coordination sphere hydrogen bonds. nih.gov In dinuclear iron(III) complexes with bis(bipyridine) ligands, intramolecular hydrogen bonding within the bipyridine units and intermolecular hydrogen bonding with the counter-anion can help stabilize the crystal structure. rsc.org
Iron(III) carbene and carbide complexes can exhibit various forms of isomerism, including structural isomerism and stereoisomerism (chirality). The specific isomeric form can have a profound impact on the properties and reactivity of the complex.
Structural Isomerism: Structural isomers have the same chemical formula but different connectivity of atoms. In the context of multinuclear iron clusters, different arrangements of bridging ligands can lead to structural isomerism. For example, a tetranuclear iron(III) cluster, [Fe₄O₂(O₂CCMe₃)₈(bpm)], has been found to exist as two different structural isomers. soton.ac.uk In one isomer, the {Fe₄(μ₃-O)₂}⁸⁺ core is linked by six bridging pivalate ligands, while in the other, it is linked by seven bridging pivalates. soton.ac.uk
Chirality: Chiral molecules are non-superimposable on their mirror images. While not extensively documented in the provided search results for iron(III) carbene and carbide species, the presence of chiral ligands or the specific arrangement of achiral ligands around the metal center can induce chirality in these complexes. The study of chirality is important for applications in asymmetric catalysis and materials science.
Complementary Structural Characterization Techniques
While single-crystal X-ray diffraction is the gold standard for structural elucidation, other techniques provide complementary information, especially for materials that are not amenable to single crystal growth or for studying species in solution.
Mössbauer Spectroscopy: This technique is particularly sensitive to the local environment of iron nuclei and can provide information about the oxidation state, spin state, and coordination geometry of the iron center. For example, the Mössbauer spectra of [Fe(ImPP)₂]⁺ and [Fe(ImPAr₂)₂]⁺ are consistent with low-spin Fe(III) (d⁵, S = 1/2) in a carbene-ligated environment. nih.gov In iron carbides, Mössbauer spectroscopy can help to distinguish between different crystallographic sites of the iron atoms. researchgate.net
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of diamagnetic and paramagnetic complexes in solution. For paramagnetic iron(III) complexes, the NMR spectra show large shifts that can provide insights into the electronic structure and ligand environment. nih.govrsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study paramagnetic species and can provide information about the electronic structure and spin state of iron(III) complexes. fau.de
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule and can be used to identify the presence of specific functional groups and to gain insights into bonding and structure.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Structure Determination
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful, bulk-sensitive analytical technique used to obtain information about the local atomic structure around a specific element. jecst.org For iron(III) carbene and carbide species, Fe K-edge EXAFS provides data on the identity of neighboring atoms, their coordination numbers, and the interatomic distances from the central iron atom. jecst.org
In the study of iron carbide nanoparticles, EXAFS analysis is crucial for confirming the incorporation of carbon into the iron lattice. Fitting of the EXAFS data has confirmed the presence of Fe-C coordination shells at approximately 2.0 Å. chinesechemsoc.org The introduction of carbon into the body-centered cubic lattice of iron causes an expansion of the average first Fe-Fe shell bond length from about 2.46 Å to around 2.60 Å. chinesechemsoc.org For pyrolyzed Fe-N/C catalysts, which can contain iron carbide phases, a peak in the radial distribution function from EXAFS between 2.0 and 2.4 Å is indicative of Fe-based particles, including Fe₃C. jecst.org
In-situ EXAFS investigations during the carburization of iron/silica catalysts have been used to track the transformation of iron oxides into iron carbides. Analysis of the spectra after treatment with CO/He at 290°C showed that the data could be effectively modeled by considering a mixture of Hägg carbide (χ-Fe₅C₂) and a residual iron oxide (Fe₃O₄) phase. acs.org
For molecular iron(III) carbene complexes, related X-ray absorption techniques like high-energy-resolution fluorescence detected X-ray absorption near-edge structure (HERFD-XANES) are used to probe the electronic structure and the nature of the metal-ligand bond. rsc.orglu.se While X-ray crystallography provides precise bond lengths for single crystals, such as the Fe-C bond lengths of 1.940(7) Å and 1.980(9) Å found in the [Fe(ImPP)₂]⁺ complex, EXAFS provides average structural information for a wider range of materials, including amorphous or nanoparticle samples. nih.gov
| Compound Type | Interaction | Bond Length (Å) | Technique | Reference |
|---|---|---|---|---|
| Iron Carbide Nanoparticles | Fe-C | ~2.0 | EXAFS | chinesechemsoc.org |
| Iron Carbide Nanoparticles | Fe-Fe | ~2.60 | EXAFS | chinesechemsoc.org |
| α-Fe (for comparison) | Fe-Fe | 2.46 | EXAFS | chinesechemsoc.org |
| Fe₃C in Catalysts | Fe-Fe/Fe-C | 2.0 - 2.4 | EXAFS | jecst.org |
| [Fe(ImPP)₂]⁺ Carbene Complex | Fe-C (phenyl) | 1.940(7) | XRD | nih.gov |
| [Fe(ImPP)₂]⁺ Carbene Complex | Fe-C (NHC) | 1.980(9) | XRD | nih.gov |
Electron Tomography for Nanoparticle Morphology
While EXAFS provides local atomic-level data, understanding the larger-scale structure and spatial distribution of iron carbide nanoparticles requires advanced imaging techniques. Electron tomography is a method that extends traditional transmission electron microscopy (TEM) to generate three-dimensional reconstructions of nanomaterials. researchgate.net This is achieved by acquiring a series of 2D images as the sample is tilted at incremental angles and then computationally reconstructing these images into a 3D model. researchgate.net
This technique is particularly valuable for composite materials where iron carbide nanoparticles are dispersed within a matrix. For instance, in a Fe₃C/MgO nanocomposite, high-angle annular dark-field (HAADF) electron tomography can visualize the dispersion of the bright Fe₃C nanoparticles within the matrix of smaller MgO nanoparticles. researchgate.net Complementary energy-dispersive X-ray (EDX) tomography can map the elemental distribution in 3D, confirming the presence of iron-rich particles within a magnesium-rich matrix and revealing details such as the partial encapsulation of the carbide particles. researchgate.net Standard TEM and high-resolution TEM (HR-TEM) are also routinely used to characterize the fundamental size and shape of iron carbide nanoparticles, revealing morphologies such as uniform spheres or nanoplatelets. chinesechemsoc.orgrsc.org
Structural Relationships with Biological Iron-Carbon Centers (e.g., Nitrogenase FeMoco)
A fascinating parallel to synthetic iron carbide chemistry exists in biology within the active site of the nitrogenase enzyme. The most common form of this enzyme contains the iron-molybdenum cofactor (FeMoco), a complex metallocluster with the composition [MoFe₇S₉C]. wikipedia.orgnih.gov A key discovery revealed that this cluster contains a central, six-coordinate carbon atom (a carbide) situated within a trigonal prismatic cage of six iron atoms. wikipedia.orgpnas.org This biological iron-carbide center is the site of dinitrogen reduction to ammonia (B1221849). nih.gov
The structural elucidation of FeMoco was confirmed by a combination of single-crystal X-ray diffraction and Fe K-edge EXAFS studies. wikipedia.org EXAFS analysis determined the key interatomic distances within the cofactor, finding average Fe-S, Fe-Fe, and Fe-Mo distances of 2.32 Å, 2.64 Å, and 2.73 Å, respectively. wikipedia.org The Fe-Fe distance in FeMoco is notably similar to that found in synthetic iron carbide nanoparticles. chinesechemsoc.orgwikipedia.org
The study of FeMoco and its biosynthetic precursors provides significant insights into the structure and function of iron-carbon centers. EXAFS studies on a protein-bound precursor to FeMoco revealed a cluster that was structurally very similar to the mature cofactor but lacked molybdenum, indicating that the core iron-sulfur-carbide framework is assembled first. pnas.orgpnas.org Furthermore, research into synthetic model compounds that mimic the FeMoco active site has led to the creation of clusters containing the characteristic trigonal prismatic [Fe₆C] core. pnas.org These synthetic analogues, although differing in peripheral ligands, share key structural parameters with the native FeMoco, providing a platform to study the electronic and chemical properties conferred by the central carbide atom. pnas.orgacs.org The presence of this interstitial carbide is understood to significantly perturb the electronic structure of the cofactor through highly covalent Fe-C bonding. researchgate.net
Electronic Structure and Spectroscopic Probing of Iron Iii Carbene and Carbide Complexes
Electronic Spin State Analysis
The electronic configuration of the iron(III) ion, with its five d-electrons (d⁵), allows for a variety of spin states, the accessibility of which is highly sensitive to the chemical environment.
High-Spin (S=5/2), Low-Spin (S=1/2), and Spin-Admixed Iron(III) Configurations
The d⁵ electronic configuration of iron(III) can result in two primary spin states in an octahedral or quasi-octahedral ligand field. When the ligand field splitting energy is small, the electrons distribute among the t₂g and e_g orbitals to maximize spin multiplicity, leading to a high-spin (HS) S=5/2 state with the configuration (t₂g)³(e_g)². mdpi.commdpi.com This state is common in Fe(III) complexes with weaker field ligands. mdpi.com Conversely, strong-field ligands, such as the N-heterocyclic carbene (NHC) ligands, induce a large splitting between the d-orbitals. mdpi.com This forces the electrons to pair in the lower-energy t₂g orbitals, resulting in a low-spin (LS) S=1/2 state with a (t₂g)⁵ configuration. mdpi.comacs.orgnih.gov
The [Fe(btz)₃]³⁺ complex (where btz (B1192422) is 3,3′-dimethyl-1,1′-bis(p-tolyl)-4,4′-bis(1,2,3-triazol-5-ylidene)) is a well-characterized example of a low-spin d⁵ complex, a fact attributed to the strong σ-donation from the carbene ligands. acs.org Similarly, other carbene-ligated Fe(III) complexes have been confirmed to be in a low-spin d⁵ configuration (S = 1/2), featuring two pairs of d-electrons and one unpaired d-electron on the metal center. nih.govacs.org In some systems, particularly those with intermediate ligand fields or distorted geometries, a mixture of spin states or a "spin-admixed" ground state can occur, where the energies of the high-spin and low-spin states are very close.
Exploration of Spin-Crossover Behavior
Spin-crossover (SCO) is a phenomenon where a complex transitions between high-spin and low-spin states in response to external stimuli like temperature, pressure, or light. This behavior is well-documented for iron(II) complexes and has also been observed in certain iron(III) systems. mdpi.comresearchgate.netrsc.org For iron(III), SCO involves a transition between the S=5/2 and S=1/2 states. mdpi.com
The transition can be gradual or abrupt. rsc.org For instance, the iron(III) mononuclear complex [Fe(3,5Cl-L)(NCSe)] demonstrates a thermally induced spin crossover with a significant hysteresis loop, transitioning between the low-spin state at low temperatures and the high-spin state at higher temperatures. rsc.org The temperature at which the transition occurs (T₁/₂) can be finely tuned by modifying the ligand structure. rsc.org Mössbauer spectroscopy is a key diagnostic tool for identifying and characterizing spin transitions, as the isomer shift and quadrupole splitting values are distinct for high-spin and low-spin iron(III). mdpi.commdpi.com While SCO is more commonly associated with other ligand systems, the strong and tunable ligand field provided by carbene and carbide ligands presents a viable avenue for designing novel Fe(III) SCO materials. mdpi.comresearchgate.net
Mössbauer Spectroscopy for Oxidation State and Electronic Environment
Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of ⁵⁷Fe nuclei, providing invaluable data on oxidation state, spin state, and the nature of chemical bonding in iron compounds.
Isomer Shift (δ) and Quadrupole Splitting (ΔEQ) Parameters
The isomer shift (δ) is a measure of the electron density at the nucleus and is highly indicative of the iron's oxidation state. The quadrupole splitting (ΔEQ) arises from the interaction between the nuclear quadrupole moment and a non-spherical electric field gradient (EFG) at the nucleus, providing information about the symmetry of the iron's electronic environment.
In iron-carbonyl-carbide clusters, Mössbauer spectra often reveal multiple, distinct iron sites. acs.org For example, the dianion [Fe₆(μ₆-C)(μ₂-CO)₄(CO)₁₂]²⁻ shows two quadrupole doublets in a 4:2 ratio, corresponding to two crystallographically unique iron sites. acs.orgnih.gov Low-spin Fe(III) carbene complexes typically exhibit small isomer shifts. For instance, [Fe(ImPP)₂]⁺ and [Fe(ImPAr₂)₂]⁺, both confirmed as low-spin d⁵ Fe(III) complexes, show isomer shifts at 80 K of -0.06 mm/s and -0.07 mm/s, respectively. nih.govacs.org Their quadrupole splittings are 1.41 mm/s and 1.79 mm/s, respectively, consistent with a low-spin configuration. nih.govacs.org In contrast, high-spin Fe(III) complexes generally show larger isomer shifts. mdpi.com For example, the high-spin state of [Fe(salEen)(NCS)] at 325 K has an isomer shift of δ = 0.287 mm/s and a quadrupole splitting of ΔEQ = 0.640 mm/s. mdpi.com
The following table summarizes Mössbauer parameters for several iron carbene and carbide complexes:
| Compound | Temp. (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Spin State | Reference |
| [Fe(ImPP)₂]⁺ | 80 | -0.06 | 1.41 | Low (S=1/2) | nih.govacs.org |
| [Fe(ImPAr₂)₂]⁺ | 80 | -0.07 | 1.79 | Low (S=1/2) | nih.govacs.org |
| (MesPDPPh)Fe(CPh₂) | 4.2 | 0.20 | 2.81 | Int. (S=1) | nih.gov |
| [Fe₆(μ₆-C)(μ₂-CO)₄(CO)₁₂]²⁻ (Site 1) | 80 | 0.076 | 0.82 | - | acs.orgnih.gov |
| [Fe₆(μ₆-C)(μ₂-CO)₄(CO)₁₂]²⁻ (Site 2) | 80 | 0.064 | 0.81 | - | acs.orgnih.gov |
| χ-Fe₅C₂ | 300 | 0.28 | - | - | aip.org |
| ε-carbide | 300 | 0.18 | - | - | aip.org |
Isomer shifts are typically reported relative to α-Fe at room temperature. acs.orgnih.gov
Magnetic Field-Dependent Mössbauer Studies
Applying an external magnetic field during Mössbauer spectroscopy measurements is a powerful technique to probe the magnetic properties of a material. nih.gov These studies can help determine the sign of the quadrupole splitting, resolve overlapping spectral components, and characterize the internal magnetic hyperfine field. nih.govaip.org
In paramagnetic samples, an applied field induces magnetic splitting, allowing for the determination of g-tensor values. nih.gov For the square-planar iron-carbene complex (MesPDPPh)Fe(CPh₂), applied-field Mössbauer studies revealed a very large, positive magnetic hyperfine field of over +60 T, confirming its high magnetic anisotropy. nih.gov For iron-carbonyl carbide clusters, low-temperature, variable-field measurements have been attempted to resolve the hyperfine splitting contributions of individual iron sites, although this can be challenging. acs.org In studies of linear iron(I) and iron(II) complexes, which are precursors to some carbide systems, Mössbauer spectroscopy in an applied field was essential for modeling magnetic relaxation and determining effective energy barriers. researchgate.net
Temperature Dependence and Superparamagnetic Relaxation Phenomena
Variable-temperature Mössbauer spectroscopy provides critical insights into phase transitions, magnetic ordering, and dynamic processes like spin crossover and magnetic relaxation. researchgate.netresearchgate.net As temperature changes, the Mössbauer parameters can shift. For instance, in iron oxides, both the isomer shift and the internal hyperfine field (H_int) typically increase as the temperature decreases from 300 K to 20 K. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as iron(III) complexes. It provides detailed information about the electronic structure and the local environment of the metal center.
Detection and Characterization of Iron(III) EPR Signals
The detection of EPR signals in iron(III) carbene complexes confirms their paramagnetic nature. For instance, the oxidation of an iron(II)-NHC complex with hydrogen peroxide leads to the appearance of a typical Fe(III) signal in the EPR spectrum, confirming the change in oxidation state. mdpi.comuc.pt In some cases, the starting iron(III) complexes are EPR silent, but upon reaction, new EPR signals emerge, indicating the formation of new paramagnetic species. acs.org
The characteristics of the EPR signal, such as the g-values, provide insights into the electronic configuration of the iron center. For example, a low-spin d5 configuration (S=1/2) is indicated by specific EPR spectra. nih.gov In a study of branched iron(III) complexes, three distinct signals were observed in the EPR spectra, corresponding to different types of high-spin (HS) Fe(III) centers and low-spin (LS) centers. mdpi.com One signal with a g-value of approximately 4.3 is characteristic of high-spin Fe(III) in a rhombic environment. researchgate.net Another study reported a rhombic EPR spectrum for a low-spin (S=1/2) ferric complex with g-values of g1 = 2.58, g2 = 2.38, and g3 = 1.72. acs.org
The shape and features of the EPR spectra can be complex and may require simulation for accurate interpretation. For example, the EPR spectra of certain iron(III) complexes were simulated using a Lorentzian line shape to determine the magneto-resonance parameters. mdpi.com
Determination of Zero-Field Splitting (ZFS) Parameters (D, E)
Zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), describe the splitting of spin states in the absence of an external magnetic field and are crucial for understanding the magnetic anisotropy of a complex. These parameters can be determined from the analysis of EPR spectra.
In a square-planar iron-carbene complex with an S=1 spin state, a very large and negative axial ZFS parameter (D = -195 cm⁻¹) and a small rhombic term (E = 3.5 cm⁻¹, E/D = 0.018) were determined from magnetic susceptibility data and supported by applied-field Mössbauer spectroscopy. nsf.gov For a high-spin (S=5/2) octahedral Fe(III) compound, multi-frequency EPR studies allowed for the precise determination of ZFS parameters at 290 K as D = +0.1730 cm⁻¹ and E = 0.00 cm⁻¹. unam.mxrsc.org
In another study of branched iron(III) complexes, the experimental EPR spectra were simulated with D = 0.42 cm⁻¹ and E = 0.105 cm⁻¹ for one type of high-spin Fe(III) center, and D = 0.013 cm⁻¹ and E = 0 cm⁻¹ for a second type. mdpi.com The absence of zero-field splitting was noted in low-spin Fe(III) complexes with strong-field carbene ligands, as evidenced by superimposable magnetization curves in a (BT⁻¹) plot. acs.org
Multi-frequency and Temperature-Dependent EPR Investigations
Conducting EPR measurements at multiple frequencies and temperatures provides a more comprehensive understanding of the electronic structure and magnetic properties of iron(III) complexes.
Temperature-dependent EPR studies can reveal changes in the spin state or geometry of the complex. For an octahedral Fe(III) compound, EPR spectra were recorded at frequencies of 9.4, 34.5, 94, and 188 GHz across a range of temperatures. unam.mxrsc.org At 290 K, the ZFS parameters were determined to be D = +0.1730 cm⁻¹ and E = 0.00 cm⁻¹. unam.mxrsc.org Upon cooling to 5 K, these parameters increased to D = +0.1970 cm⁻¹ and E = 0.017 cm⁻¹, indicating a slight increase in rhombicity at lower temperatures. unam.mxrsc.org This temperature dependence was attributed to supramolecular interactions, specifically C–H···O hydrogen bonds. rsc.org
Similarly, temperature-dependent EPR studies of branched iron(III) complexes were conducted from 5.0 K to 300 K. mdpi.com The spectra revealed the presence of multiple iron(III) centers, with the intensity of the signal for one type of high-spin center decreasing with increasing temperature. mdpi.com The temperature dependence of the integrated intensity of the EPR spectra provides information about the evolution of the spin system. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic Systems
NMR spectroscopy of paramagnetic molecules is a valuable tool for elucidating the structural and electronic properties of iron(III) carbene complexes.
¹H and ¹³C NMR for Structural Integrity and Electronic Distribution
The paramagnetic nature of iron(III) complexes leads to a wide range of chemical shifts in their ¹H and ¹³C NMR spectra, providing detailed information about the electronic distribution within the molecule.
In a study of a square-planar iron-carbene complex, paramagnetically broadened resonances were observed in the ¹H NMR spectrum between -55.2 and 91.4 ppm, consistent with a C2v symmetric structure in solution. nsf.gov For a series of iron(III)-complexes with N-phenylpyrazole-based ligands, ¹H NMR signals were observed in a broad range from 13.54 ppm to -75.20 ppm, and ¹³C NMR signals also showed a wide dispersion. mdpi.com The assignment of these signals was achieved using various pulse sequences designed for paramagnetic compounds. mdpi.com
The chemical shifts of protons can be sensitive to the electronic effects of substituents on the ligands. For example, in two iron(III) carbene complexes, the proton resonances were observed in the range of -2.5 to 28 ppm. nih.govacs.org An upfield shift of a specific proton resonance from 27.1 ppm to 23.0 ppm was attributed to the electron-donating character of a diarylamino substituent. nih.govacs.org
The successful formation of iron(II)-NHC complexes, which can be precursors to iron(III) species, is often confirmed by the appearance of a characteristic carbene signal around 195 ppm in the ¹³C NMR spectrum. mdpi.comuc.pt
UV-Visible and Infrared (IR) Spectroscopic Signatures
UV-Visible and Infrared spectroscopy are used to characterize the electronic transitions and vibrational modes within iron(III) carbene and related complexes.
The UV-Vis absorption spectra of iron(III) carbene complexes often exhibit bands in the visible and near-infrared regions, which are assigned to ligand-to-metal charge transfer (LMCT) transitions. nih.govacs.org For instance, two iron(III) carbene complexes, [Fe(ImPP)₂]⁺ and [Fe(ImPAr₂)₂]⁺, show low-energy absorption bands at 630 nm and 800 nm, respectively, which are attributed to LMCT transitions. acs.org The position of these bands can be tuned by modifying the ligands. nih.gov Photoexcitation into these LMCT bands can result in photoluminescence. nih.govacs.org For example, [Fe(ImPP)₂]⁺ exhibits a photoluminescence peak at 725 nm in deaerated THF. nih.gov
Spectroelectrochemical studies, where UV-Vis spectra are recorded during electrochemical oxidation or reduction, can help confirm the character of the electronic transitions. nih.gov
Infrared (IR) spectroscopy is useful for identifying specific functional groups within the complex. In iron carbonyl complexes that are precursors to some carbene species, strong carbonyl (CO) stretching frequencies are observed in the IR spectrum. For example, two iron(II)-NHC complexes showed strong carbonyl resonances at 1901 and 1900 cm⁻¹, respectively. mdpi.comuc.pt In another study, a high-intensity band at 1722–1718 cm⁻¹ was assigned to the C=O stretching vibration, and a band at 1605–1600 cm⁻¹ was attributed to the HC=N azomethine group, confirming the formation of a Schiff base ligand. mdpi.com
Table of Spectroscopic Data for Selected Iron(III) Complexes
| Compound/System | Technique | Key Findings |
|---|---|---|
| (MesPDPPh)Fe(CPh₂) | ¹H NMR | Paramagnetically broadened resonances from -55.2 to 91.4 ppm. nsf.gov |
| (MesPDPPh)Fe(CPh₂) | Magnetic Susceptibility | S = 1, D = -195 cm⁻¹, E/D = 0.02. nsf.gov |
| [Fe(ImPP)₂]⁺ | ¹H NMR | Proton resonances in the range of -2.5 to 28 ppm. nih.govacs.org |
| [Fe(ImPAr₂)₂]⁺ | ¹H NMR | Proton resonances in the range of -2.5 to 28 ppm. nih.govacs.org |
| Iron(III)-N-phenylpyrazole complex | ¹H NMR | Resonances observed between 13.54 ppm and -75.20 ppm. mdpi.com |
| Iron(III)-N-phenylpyrazole complex | ¹³C NMR | Alternating pattern of resonances observed. mdpi.com |
| Fe(DMSO)₆₃ | Multi-frequency EPR | At 290 K: D = +0.1730 cm⁻¹, E = 0.00 cm⁻¹. At 5 K: D = +0.1970 cm⁻¹, E = 0.017 cm⁻¹. unam.mxrsc.org |
| G2-[L₂Fe]⁺A⁻ complexes | EPR | HS Fe(III) centers with g = 1.96, D = 0.42 cm⁻¹, E = 0.105 cm⁻¹ and g = 2.04-2.15, D = 0.013 cm⁻¹, E = 0 cm⁻¹. mdpi.com |
| [Fe(ImPP)₂]⁺ | UV-Vis | LMCT absorption band maximum at 630 nm. acs.org |
| [Fe(ImPAr₂)₂]⁺ | UV-Vis | LMCT absorption band maximum at 800 nm. acs.org |
| [Fe(ImPP)₂]⁺ | Photoluminescence | Emission peak at 725 nm. nih.gov |
| Iron(II)-NHC complexes (precursors) | IR | Strong carbonyl resonances at 1901 and 1900 cm⁻¹. mdpi.comuc.pt |
Reactivity and Catalytic Functions of Iron Iii Carbene and Carbide Complexes
Photoredox Catalysis and Photoinduced Processes
Iron(III) N-heterocyclic carbene (NHC) complexes have demonstrated promising photophysical and photochemical properties. researchgate.net These properties are largely attributed to low-spin (doublet) ligand-to-metal charge transfer (²LMCT) excitations, which can lead to nanosecond photoluminescence and the ability to drive both photo-oxidation and photo-reduction reactions. researchgate.net The use of strongly σ-donating N-heterocyclic carbene ligands is crucial as they raise the energy of the metal-centered states, thereby enabling longer-lived luminescent LMCT excited states. rsc.org
Mechanisms of Photoinduced Oxidative and Reductive Electron Transfer
The photoredox catalysis of iron(III) carbene complexes is initiated by the absorption of light, which excites the complex to a charge-transfer state. nih.gov Specifically, excitation into the Ligand-to-Metal Charge Transfer (LMCT) band results in the formation of a ²LMCT excited state. rsc.org This excited state is a potent oxidant and can be reductively quenched by an electron donor. nih.govrsc.org For instance, in certain reactions, the initial catalytic step involves the efficient excited-state electron transfer from an amine to the photoexcited iron(III) sensitizer (B1316253) under green light irradiation. osti.gov This reductive electron transfer is described as vectorial and may be a general benefit of Fe(III) photosensitizers. osti.gov
Conversely, the excited complex can also participate in oxidative quenching. rsc.org Photoinduced oxidative and reductive electron transfer reactions involving iron(III) carbene complexes with quenchers like methyl viologen and 10-methylphenothiazine (B72558) have been observed to occur at nearly diffusion-limited rates. researchgate.netnih.govnih.gov This efficient electron transfer underpins their catalytic activity. researchgate.netnih.gov A two-photon mechanism has been proposed for some reactions, where the Fe(III) ²LMCT state is first reductively quenched, and the resulting Fe(II) product is subsequently excited to its highly reducing ³MLCT state. rsc.org
The general mechanism for photoredox catalysis involves the following key steps:
Excitation: The iron(III) photocatalyst (PC) absorbs a photon, promoting it to an excited state (*PC). nih.gov
Electron Transfer: The excited photocatalyst (*PC) can then undergo single electron transfer (SET) with a substrate. nih.gov
Reductive Quenching: *PC accepts an electron from a donor molecule. nih.gov
Oxidative Quenching: *PC donates an electron to an acceptor molecule. nih.gov
Catalyst Regeneration: The photocatalyst returns to its original oxidation state to complete the catalytic cycle.
Role of Excited States (e.g., ²LMCT) in Photochemistry
The photochemistry of iron(III) carbene complexes is dominated by the behavior of their Ligand-to-Metal Charge Transfer (LMCT) excited states. researchgate.net Upon photoexcitation, an electron is transferred from a ligand-based orbital to a metal-centered d-orbital, creating a hole on the ligand and formally reducing the iron center to a d⁶ configuration. researchgate.net These ²LMCT excited states are key to the photofunctionality of these complexes. researchgate.net
The lifetime and energy of these excited states are critical for their photochemical reactivity. researchgate.netnih.gov For example, the [Fe(phtmeimb)₂]⁺ complex exhibits a long-lived and luminescent LMCT excited state, which has enabled efficient excited-state electron transfer. rsc.orgosti.gov The development of iron(III) complexes with N-heterocyclic carbene ligands has led to species with nanosecond lifetimes for their ²LMCT states. rsc.org Specifically, the [Fe(phtmeimb)₂]⁺ complex, with a facial tridentate scorpionate ligand, displays a nanosecond lifetime, a significant improvement over the 100 ps lifetime of the bidentate NHC complex, [Fe(btz)₃]²⁺. rsc.org
Recent studies have also revisited the emission properties of these complexes. For instance, pristine [Fe(ImP)₂]⁺ exhibits only red emission from its lower ²LMCT state, with higher energy excited states being too short-lived to contribute significantly to emission. rsc.org The luminescent ²LMCT state of complexes like [Fe(ImPP)₂]⁺, despite a relatively short lifetime of about 267 ps, undergoes efficient photoinduced electron transfer, enabling its use in both oxidative and reductive photoredox catalysis. nih.gov
| Compound | Excited State | Lifetime | Emission Peak |
| [Fe(ImPP)₂]⁺ | ²LMCT | ~267 ps | 725 nm |
| [Fe(ImP)₂]⁺ | ²LMCT | 230 ps | ~750 nm |
| [Fe(phtmeimb)₂]⁺ | ²LMCT | 1.7-2.4 ns | - |
| [Fe(btz)₃]³⁺ | ²LMCT | 0.1 ns | - |
Applications in Triplet-Triplet Annihilation Upconversion
Iron(III) carbene complexes have shown promise as photosensitizers in triplet-triplet annihilation upconversion (TTA-UC). researchgate.netnih.govnih.gov TTA-UC is a process where the absorption of two low-energy photons leads to the emission of a single higher-energy photon. researchgate.net The process involves a photosensitizer that absorbs light and transfers its triplet energy to an annihilator molecule. researchgate.net
In the context of iron(III) complexes, the luminescent ²LMCT excited state can undergo doublet-triplet energy transfer (DTET) to an annihilator, such as an anthracene (B1667546) derivative. researchgate.netnih.govnih.gov This has been demonstrated as a proof-of-principle for TTA-UC using a molecular iron photosensitizer, converting red light to blue light. researchgate.netnih.gov The efficiency of this process can be significantly enhanced by increasing the lifetime of the ²LMCT excited state. By facilitating efficient reversible energy transfer between the doublet excited states of the iron complex and the triplet excited states of organic ligands, luminescence lifetimes have been extended to as long as 100 ns. nih.gov This extended lifetime has been shown to make the upconversion from red to blue light 68 times more efficient. nih.gov
Carbon-Hydrogen (C-H) Bond Activation and Functionalization
Iron(III) carbene complexes have been successfully employed as photocatalysts for C-H bond activation and functionalization reactions, demonstrating their utility in synthetic organic chemistry. researchgate.netnih.gov
Photocatalytic C-H Arylation of Diazonium Salts
A notable application of iron(III) carbene complexes is the photocatalytic C-H arylation of diazonium salts. researchgate.netnih.gov This reaction, which was previously unreported for this class of compounds, can be achieved using low-energy red light for excitation. researchgate.netnih.gov The process leverages the photoredox activity of the iron complex to generate aryl radicals from diazonium salts, which then engage in C-H functionalization.
Aerobic Hydroxylation of Boronic Acids
Iron(III) carbene complexes have also been utilized in the aerobic hydroxylation of boronic acids, another reaction class not previously demonstrated with these catalysts. researchgate.netnih.gov This transformation is significant as it provides a pathway to synthesize phenols from readily available boronic acids under mild conditions, using air as the oxidant and low-energy red light. researchgate.netnih.govrsc.org While other metal complexes and catalyst-free systems exist for this transformation, the use of earth-abundant iron complexes presents a more sustainable approach. rsc.orgchemistryviews.org
| Reaction Type | Catalyst | Light Source | Key Features |
| C-H Arylation | Iron(III) Carbene Complex | Red Light | Utilizes diazonium salts as aryl source. researchgate.netnih.gov |
| Aerobic Hydroxylation | Iron(III) Carbene Complex | Red Light | Employs air as the oxidant to form phenols from boronic acids. researchgate.netnih.gov |
Hydrocarbon Oxidation Chemistry mediated by Iron(III) Oxo Species
High-valent iron-oxo species are implicated as key oxidants in the catalytic cycles of many non-heme iron-containing enzymes. rsc.org The study of synthetic iron(III)-oxo complexes provides valuable insights into the mechanisms of these biological systems and paves the way for the development of novel oxidation catalysts.
Stoichiometric and Catalytic Oxidations
Iron(III) complexes have been shown to mediate both stoichiometric and catalytic oxidation of hydrocarbons. In these reactions, an iron(III)-peroxo intermediate is often formed, which then converts to a high-valent iron-oxo species, the active oxidant. rsc.org For instance, iron(III) complexes with tetradentate amino-bis(phenolate) ligands have been utilized as catalysts for the cycloaddition of CO2 and epoxides to form cyclic carbonates. biomedgrid.com
The oxidation of hydrocarbons can proceed via different pathways depending on the nature of the iron complex and the substrate. For example, the oxidation of methane (B114726) to methanol (B129727) catalyzed by Fe(IV)O sites in a metal-organic framework (MOF) is proposed to occur through a proton-coupled electron transfer to abstract a hydrogen atom, followed by a rebound step where the resulting methyl radical binds to the newly formed Fe(III)OH group. kaust.edu.sa
In some cases, the oxidation can be achieved without the direct involvement of an oxo group. An Fe(III)-meso-chloro-isoporphyrin complex has been shown to oxidize hydrocarbons via a hydrogen-atom-transfer (HAT) mechanism, where the meso-chlorine atom acts as the HAT agent. acs.orgresearchgate.net
Below is a table summarizing examples of hydrocarbon oxidation reactions mediated by iron(III) species.
| Catalyst/Reagent | Substrate | Product(s) | Reaction Type | Reference |
| Iron(III) amino-bis(phenolate) complexes | Propylene oxide, CO2 | Propylene carbonate | Catalytic Cycloaddition | |
| Fe(IV)O sites in MOF-74 | Methane | Methanol | Catalytic Oxidation | kaust.edu.sa |
| [FeIII(Cl)2(T(OMe)PP-Cl)] | Various hydrocarbons | Oxidized hydrocarbons | Stoichiometric HAT | acs.orgresearchgate.net |
| Fe(II) complexes with ozone | Ethanol, 2-propanol, cyclopentanol | Acetaldehyde, acetone, cyclopentanone | Catalytic Oxidation | osti.gov |
| Tri-iron oxo-centered MOFs | Benzene | Phenol | Stoichiometric Hydroxylation | acs.orguchicago.edu |
Characterization of Transient Iron(III) Oxo Intermediates
The transient nature of iron(III)-oxo intermediates makes their characterization challenging. However, various spectroscopic techniques have been successfully employed to identify and study these reactive species. These methods provide crucial information about the electronic and geometric structure of the intermediates, which is essential for understanding their reactivity.
Key characterization techniques include:
UV-visible (UV-vis) Spectroscopy: This technique is used to monitor the formation and decay of transient species. For example, the reaction of an Fe(III)-OH complex with a one-electron oxidizing agent can be followed by the appearance of new absorbance maxima corresponding to the formation of a Fe(III)-OH ligand radical complex. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying paramagnetic species like high-spin Fe(III) complexes. It can provide information about the spin state and the electronic environment of the iron center. For instance, an Fe(III)-superoxo intermediate has been characterized by its distinct EPR signals. pnas.orgosti.gov
Mössbauer Spectroscopy: This technique is highly sensitive to the oxidation state and spin state of iron nuclei. It has been used to confirm the high-spin Fe(III) nature of intermediates and to study the magnetic coupling between the iron center and other radicals in the molecule. pnas.orgosti.gov
X-ray Absorption Spectroscopy (XAS): XAS provides information about the local coordination environment and oxidation state of the iron atom. It has been used to characterize Fe(III)-OH ligand radical complexes. rsc.org
Resonance Raman Spectroscopy: This technique can provide vibrational information about the Fe-O bond, which is crucial for understanding the nature of the iron-oxo species. researchgate.net
These techniques, often used in combination, have been instrumental in building a detailed picture of the transient intermediates involved in iron-mediated oxidation reactions.
Carbon-Carbon (C-C) Coupling Reactions
Iron-catalyzed cross-coupling reactions have emerged as a powerful and sustainable alternative to methods using more expensive and toxic metals like palladium and nickel. acgpubs.org These reactions are fundamental in organic synthesis for the construction of complex molecules from simpler precursors. Iron complexes, particularly those in the +3 oxidation state, have proven to be effective catalysts for a variety of C-C bond-forming reactions.
The catalytic cycle for iron-catalyzed cross-coupling reactions is often proposed to involve the formation of a low-valent iron species from the iron(III) precatalyst. This is followed by oxidative addition of an organic halide, transmetalation with an organometallic reagent (like a Grignard reagent), and finally, reductive elimination to form the C-C bond and regenerate the active catalyst. acgpubs.org
A wide range of substrates can be coupled using iron catalysts, including aryl chlorides, aryl sulfonates, and alkyl halides, with various organomagnesium and organozinc reagents. acgpubs.orgchinesechemsoc.orgmdpi.com The choice of ligand can significantly influence the efficiency and selectivity of the reaction. For example, N-heterocyclic carbene (NHC) ligands have been shown to be effective in promoting the coupling of challenging substrates. acgpubs.org
The following table provides examples of iron-catalyzed C-C cross-coupling reactions.
| Iron Catalyst | Electrophile | Nucleophile | Product | Yield (%) | Reference |
| Fe(acac)3 | Chlorobenzamides | Alkylmagnesium chlorides | Alkyl-amides | Good to excellent | acgpubs.org |
| Fe(acac)3 | Chlorobenzosulfonamides | Alkylmagnesium reagents | Alkylated benzosulfonamides | Excellent | acgpubs.org |
| FeF3·3H2O/SIPr | Aryl sulfamates/tosylates | Primary/secondary alkylmagnesium chlorides | Alkylated arenes | Satisfactory | acgpubs.org |
| FeCl2(SciOPP) | Alkyl bromides/chlorides | (Triisopropylsilyl)ethynylmagnesium bromide | Alkynylated alkanes | High | nih.gov |
| FeI2/B2pin2 | Aryl carbamates | Alkyl bromides | Alkylated arenes | Good | chinesechemsoc.org |
| Fe(III) fluoride/SIPr | Alkoxy/amino-substituted aryl chlorides | Alkyl Grignard reagents | Alkylated arenes | High | researchgate.net |
Dinitrogen (N2) Reduction and Activation Mechanisms
The reduction of atmospheric dinitrogen (N2) to ammonia (B1221849) (NH3) is a cornerstone of biological and industrial chemistry. The enzyme nitrogenase, which catalyzes this reaction in nature, features a complex iron-molybdenum cofactor (FeMoco) containing a central carbide atom. nih.govmdpi.com This has spurred significant interest in the development of synthetic iron complexes that can mimic the function of nitrogenase, with a particular focus on the role of iron-carbon bonds in N2 activation.
Biomimetic Studies for Nitrogenase Function
A key strategy in understanding nitrogenase function is the "reductionist approach," where synthetic chemists prepare and study simpler iron complexes that model structural or functional aspects of the enzyme's active site. nih.gov This has led to the synthesis of iron complexes with sulfur and carbon-based donor ligands that can bind and activate N2. nih.govyale.edu
Researchers have successfully synthesized multinuclear iron complexes that can cleave the strong N-N triple bond to form iron nitride species, which can then be protonated to produce ammonia. yale.edu These studies have highlighted the importance of having multiple iron centers working in concert to achieve N2 reduction. The presence of alkali metal cations has also been shown to be beneficial, as they can stabilize the highly reduced iron complexes and promote the transfer of electron density to the N2 ligand. acs.org
Synthetic models have also been developed to probe the potential role of the interstitial carbide in FeMoco. Iron complexes with bridging carbon-donor ligands have been shown to be active in N2 reduction, suggesting that the carbide may play a direct role in the catalytic mechanism. mdpi.comyale.edunih.govrsc.org
Influence of Iron-Carbon Bonds on N2 Reactivity
The presence of iron-carbon bonds in synthetic models has a profound influence on their ability to activate dinitrogen. Studies on mononuclear iron complexes with carbon-based ligands have shown that these species are capable of reducing N2 to ammonia upon the addition of a proton source and a reductant. nih.govrsc.org This suggests that the Fe-C bond can facilitate the N2 reduction process.
One hypothesis is that the carbon donor ligand can modulate the electronic properties of the iron center, making it more effective at binding and reducing N2. mdpi.com For example, the coordination of a Lewis acid to the distal nitrogen atom of a bound N2 molecule can increase the polarization of the N-N bond and make the terminal nitrogen more susceptible to protonation. nih.gov
Furthermore, theoretical and experimental studies on diiron complexes with both bridging carbon and sulfur ligands have provided insights into the electronic structure and reactivity of sites resembling the FeMoco core. nih.govrsc.org It has been shown that the removal of a bridging sulfide (B99878) ligand is crucial for N2 reduction activity, lending support to the hypothesis that sulfide dissociation may be a key step in the activation of the nitrogenase cofactor. nih.govrsc.org
Proposed Pathways for N2 Binding and Ammonium Formation
The conversion of atmospheric nitrogen (N₂) to ammonia (NH₃) is a critical process for sustaining life, and iron-based catalysts, particularly those involving iron carbide structures, are central to both biological and industrial applications. In the context of the iron-molybdenum cofactor (FeMoco) of nitrogenase, the active site for biological N₂ reduction, a carbide atom is present, and its role is a subject of intense research. acs.orgnih.gov One hypothesis suggests a "hemilabile" bonding between iron and the central carbide, where the weakening or breaking of an Fe-C bond could be crucial for N₂ binding and subsequent reduction steps. acs.org
Synthetic model systems have provided valuable insights into the feasibility of different mechanistic steps. Iron complexes supported by sulfur and carbon ligands have been synthesized to mimic the FeMoco environment. nih.gov Studies on these models suggest that breaking an Fe-S bond can be a chemically plausible route to create a coordination site for N₂. nih.govnih.gov For instance, the reduction of a tris(thiolate) iron(II) complex to a formal iron(0) state leads to the loss of a thiolate ligand and the formation of a terminal N₂ complex, where the iron is coordinated to two sulfur atoms and one carbon atom from an arene backbone. nih.gov This provides a structural and spectroscopic model for weakened N₂ on a sulfur-rich iron site. nih.gov
Theoretical studies on transition metal carbide surfaces have explored various mechanisms for the nitrogen reduction reaction (NRR). Three primary mechanisms are generally considered: mdpi.com
Dissociative mechanism (DM): The strong N≡N triple bond is broken upon adsorption to the catalyst surface, with each nitrogen atom binding independently.
Associative mechanism (AM): N₂ adsorbs onto the catalyst surface and undergoes hydrogenation, with the N-N bond breaking at a later stage of the reaction.
Mars-van Krevelen mechanism (MvK): This mechanism involves the catalyst surface being partially reduced and oxidized during the catalytic cycle.
Density functional theory (DFT) calculations on the (110) facets of various transition metal carbides help in evaluating their catalytic activity by analyzing the free energy diagrams for these reaction pathways. mdpi.com
Role of Iron Carbides in Fischer-Tropsch Synthesis
Iron carbides are recognized as the active phases in iron-based catalysts for Fischer-Tropsch synthesis (FTS), a process that converts synthesis gas (a mixture of carbon monoxide and hydrogen) into hydrocarbons. nih.govd-nb.inforesearchgate.net Unlike cobalt-based catalysts where the metallic form is active, iron catalysts transform into a mixture of iron oxides and various iron carbide phases under FTS conditions. nih.govmdpi.com The identification of the specific active carbide phase and the reaction mechanism has been a long-standing debate. d-nb.infochinesechemsoc.org
Identification of Active Phases and Reaction Mechanism
Several iron carbide phases have been proposed as being active in FTS, with Hägg carbide (χ-Fe₅C₂) being the most frequently observed and widely considered active phase. nih.govd-nb.infochinesechemsoc.org However, other phases like ε-Fe₂C have also been suggested to be highly active, although they are generally less stable under typical high-temperature FTS conditions (> 523 K). nih.govd-nb.info Recent advances in catalyst synthesis have allowed for the preparation of pure-phase iron carbide nanoparticles (e.g., Fe, Fe₅C₂, Fe₃C, and Fe₇C₃), enabling a more direct investigation of their intrinsic activities. chinesechemsoc.org Experimental studies using these model catalysts have unambiguously identified that all these iron carbides are active for FTS, with Fe₅C₂ exhibiting the highest activity and stability. chinesechemsoc.org
Carbide Mechanism: This involves the dissociation of CO to form surface carbon (carbide), which is then hydrogenated to CHₓ monomers. These CHₓ species subsequently insert into a growing alkyl chain. mdpi.commdpi.com
CO Insertion Mechanism: In this pathway, an adsorbed CO molecule inserts directly into a metal-alkyl bond, followed by hydrogenation. mdpi.comresearchgate.net
| Catalyst Phase | Proposed Role in FTS | Key Findings |
| χ-Fe₅C₂ (Hägg carbide) | Widely considered the most active and stable phase under typical FTS conditions. nih.govd-nb.infochinesechemsoc.org | Synthesis of pure-phase nanoparticles confirms its high activity and stability. chinesechemsoc.org Direct CO dissociation is suggested to be the preferred pathway on the (510) phase. mdpi.com |
| ε-Fe₂C | Proposed as the most active iron phase for FTS, but generally unstable at higher temperatures. nih.govd-nb.info | Can be stabilized by encapsulation in graphene layers, retaining high activity at ~573 K. nih.gov |
| Fe₃C (Cementite) | Active phase in FTS. chinesechemsoc.org | Pure-phase nanoparticles show catalytic activity. chinesechemsoc.org |
| Fe₇C₃ | Active phase in FTS. chinesechemsoc.orgrsc.org | DFT studies suggest surface carbons act as both chain initiation and growth sites. rsc.org |
CO Activation and C-C Coupling Pathways on Iron Carbide Surfaces
The activation of carbon monoxide is a critical initiation step in FTS. On iron carbide surfaces, CO activation can proceed through several pathways: mdpi.commdpi.com
Direct CO Dissociation: The C-O bond breaks directly upon adsorption, forming an adsorbed carbon atom and an oxygen atom (CO* → C* + O*). mdpi.com
Hydrogen-Assisted CO Dissociation: Adsorbed CO reacts with surface hydrogen to form an intermediate (e.g., HCO* or COH*), which then dissociates. mdpi.comresearchgate.net
The preferred pathway depends on the specific iron carbide surface. For instance, on the Fe/C-terminated Fe₃C(010) surface, direct CO dissociation is unfavorable, and hydrogen participation is essential. researchgate.net In contrast, on the Fe-terminated Fe₃C(010) surface, direct CO dissociation is preferred. researchgate.net DFT calculations suggest that on the most stable (510) phase of χ-Fe₅C₂, direct CO dissociation is the favored route. mdpi.com Carbon vacancies on the surface of iron carbides, such as hcp-Fe₇C₃, have been identified as active sites for CO direct dissociation. rsc.org
Following CO activation, C-C bond formation is the key step for chain growth. On iron carbide surfaces, this primarily occurs through the coupling of CHₓ species (carbide mechanism). researchgate.netrsc.org For example, on the hcp-Fe₇C₃ (211) surface, the major C-C coupling pathway involves the reaction of a surface-adsorbed methylidyne (CH) with a surface carbon atom (HC₁ + C₂), which has a calculated effective energy barrier of 0.97 eV. rsc.org Alternatively, on the Fe/C-terminated Fe₃C(010) surface, the formed CH₃ from surface carbon hydrogenation can couple with an adsorbed CO molecule to form an acetyl species (CH₃CO), indicating that chain growth can proceed through both carbide and CO insertion mechanisms. researchgate.net The resulting acetyl can then be deoxygenated and undergo further coupling reactions. researchgate.net
| Surface/Phase | CO Activation Pathway | C-C Coupling Pathway | Effective Energy Barrier (C-C Coupling) |
| hcp-Fe₇C₃ (211) | Direct dissociation at carbon vacancy sites. rsc.org | HC₁ + C₂ → HC₁C₂ (Carbide mechanism). rsc.org | 0.97 eV rsc.org |
| Fe/C-terminated Fe₃C(010) | H-assisted dissociation. researchgate.net | CH₃ + CO → CH₃CO (CO insertion) followed by deoxygenation and further coupling. researchgate.net | Not specified |
| Fe-terminated Fe₃C(010) | Direct and H-assisted dissociation. researchgate.net | CH₂ + CH → CH₂CH (Carbide mechanism). researchgate.net | Not specified |
Photoreduction and Oxidative Decarboxylation in Iron(III)-Polysaccharide Systems
Iron(III) complexes with polysaccharides containing carboxylate groups, such as uronate-containing polysaccharides, exhibit significant photochemical activity. researchgate.netsigmaaldrich.comnih.gov When these systems are irradiated with near-UV light, a ligand-to-metal charge transfer (LMCT) occurs, leading to the photoreduction of Fe(III) to Fe(II) and the simultaneous oxidative decarboxylation of the polysaccharide ligand. researchgate.netsigmaaldrich.comnih.gov This process has been observed in various natural systems and has implications for the biogeochemical cycling of iron. researchgate.netsigmaaldrich.com
The photochemical reaction generates radical species. researchgate.netsigmaaldrich.comresearchgate.net Using spin trapping techniques with electron paramagnetic resonance (EPR) spectroscopy, the primary radical species formed has been identified as the carbon dioxide anion radical (CO₂•⁻). researchgate.netsigmaaldrich.comresearchgate.net This indicates that the reaction mechanism involves the cleavage of the carboxylate group from the polysaccharide chain. researchgate.netsigmaaldrich.com
This photoreactivity leads to the degradation of the polysaccharide polymer. researchgate.netsigmaaldrich.comnih.gov The breakdown of the polymer chain has been confirmed by several methods:
Dynamic Light Scattering: A decrease in the hydrodynamic radius of the polymer assemblies in solution is observed after light irradiation, which correlates with the generation of Fe(II). sigmaaldrich.comnih.gov
Viscometry: A noticeable decrease in the viscosity of Fe(III)-alginate solutions occurs after light exposure. sigmaaldrich.comnih.gov
These photochemical processes are not limited to solutions and have been demonstrated in more complex systems. For instance, hydrogels made from Fe(III) and carboxylate-containing polysaccharides like alginate and pectin (B1162225) are photoresponsive. researchgate.net Irradiation of these hydrogels leads to their degradation and can be used for controlled release applications, such as releasing phosphate (B84403) from phosphate-loaded hydrogels for use as a fertilizer. researchgate.net Furthermore, the photochemical reaction has been observed in plant tissues, specifically in parsnip roots, where Fe(III) coordination with the pectin component leads to its light-induced degradation. researchgate.netsigmaaldrich.comnih.gov
Ligand Exchange Dynamics and Solution-Phase Reactivity
The reactivity of metal complexes in solution is fundamentally governed by the dynamics of ligand exchange and the speciation of the complex. researchgate.netrsc.org For iron(III) complexes, understanding these dynamics is crucial for applications in catalysis and photochemistry. mdpi.comrsc.org The exchange of labile or semi-labile ligands can enhance, direct, or inhibit the reactivity of the metal center. rsc.org
Various techniques are employed to study these solution-phase phenomena. Traditional methods like UV-visible and nuclear magnetic resonance (NMR) spectroscopies are used to monitor the binding and exchange of ligands. researchgate.netrsc.org More recently, electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful tool. researchgate.netrsc.org By introducing isotopically labeled ligands into a solution, ESI-MS allows for the quantitative investigation of solution-phase equilibria and the determination of ligand exchange parameters, even for low-abundance and paramagnetic species. researchgate.netrsc.org
The reactivity of iron(III) carbene complexes has been explored in various contexts. For example, PCcarbeneP iron carbenes have been shown to react with substrates like imines, ketones, and 2-vinylpyridine, leading to the directed activation of C-H bonds through a 1,2-addition across the iron-carbene bond. rsc.org This suggests a metal-ligand cooperative process. rsc.org
In the realm of photochemistry, iron(III) carbene complexes are being developed as alternatives to precious metal photosensitizers. nih.govrsc.orgnih.govacs.org The photophysical properties of these complexes are dictated by the energies of their ground and excited states. Upon photoexcitation, these complexes can populate a doublet ligand-to-metal charge transfer (²LMCT) state. nih.govrsc.orgnih.gov The lifetime and energy of this excited state are tunable through ligand design. nih.govacs.org Despite short excited-state lifetimes (on the order of picoseconds to nanoseconds), these iron(III) complexes can undergo efficient photoinduced electron transfer reactions with various donors and acceptors, enabling their use in photoredox catalysis for reactions such as C-H arylation and aerobic hydroxylation. nih.govnih.govacs.org
| Iron Complex Type | Reactivity / Dynamic Process | Key Findings |
| General Metal Complexes | Ligand Exchange Dynamics | Studied using NMR and ESI-MS. ESI-MS with isotopic labeling allows quantification of exchange parameters. researchgate.netrsc.org |
| PCcarbeneP Iron Carbenes | Directed C-H Activation | React with various substrates via 1,2-addition across the Fe=C bond, indicating metal-ligand cooperation. rsc.org |
| Iron(III) Carbene Complexes | Photoredox Catalysis | Possess tunable ²LMCT excited states that, despite short lifetimes, facilitate photoinduced electron transfer for catalytic reactions. nih.govnih.govacs.org |
| Iron(III) Porphyrin Complexes | Catalytic C-H Insertion | Act as catalysts for C-H insertion reactions using diazoacetates as carbene sources, proceeding via an electrophilic iron-carbene intermediate. acs.org |
Computational and Theoretical Investigations of Iron Iii Carbene and Carbide Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying iron-containing molecules due to its favorable balance of accuracy and computational cost. frontiersin.orgnih.gov It is particularly valuable for investigating large and complex systems, including those of bioinorganic interest. frontiersin.orgnih.gov
Prediction of Electronic Structure, Spin States, and Molecular Geometries
DFT calculations are instrumental in predicting the fundamental properties of iron(III) carbene and carbide complexes. These calculations can determine the ground electronic state, the relative energies of different spin states (e.g., high-spin vs. low-spin), and the optimized molecular geometries. unsl.edu.aruit.no
For instance, in studies of iron(III) complexes, DFT calculations have successfully predicted distorted octahedral geometries. unsl.edu.ar The accuracy of these predictions is often validated by comparison with experimental data from techniques like X-ray crystallography. In the context of iron porphyrin carbenes (IPCs), DFT has been used to investigate the relative energies of the closed-shell singlet (CSS) and open-shell singlet (OSS) states. chemrxiv.org However, it has been noted that some DFT functionals may incorrectly predict the ground state, highlighting the importance of method selection and validation against experimental or higher-level theoretical data. chemrxiv.org Multireference ab initio methods, while more computationally demanding, have been shown to be more consistent with experimental findings for IPCs, predicting a CSS ground state. chemrxiv.org
The spin state of iron complexes is a critical factor influencing their reactivity. DFT calculations can predict the relative stabilities of different spin states. For example, in certain iron(III) complexes, a high-spin S = 5/2 ground state is predicted to be the most stable. unsl.edu.aruit.no The choice of the functional and basis set can influence the calculated spin state energies, and it is common to benchmark results against experimental data or more advanced computational methods. acs.org
The table below summarizes representative data from DFT calculations on iron(III) systems, illustrating the prediction of electronic and geometric parameters.
| Complex | Predicted Geometry | Ground Spin State | Key DFT Findings | Reference |
| [Fe(OMZ)2(H2O)2]Cl3·H2O | Distorted Octahedral | High-Spin (S=5/2) | The most favorable conformation was determined using B3LYP functional. | unsl.edu.ar |
| Iron Porphyrin Carbene | Planar Porphyrin | Discrepancies exist; some functionals predict OSS, while multireference methods predict CSS. | DFT struggles to correctly predict the ground state, which is experimentally determined to be a closed-shell singlet. | chemrxiv.org |
| [Fe(2-hydroxybenzophenone)3] | Distorted Octahedral | High-Spin (S=5/2) | High-spin state is energetically favored. | uit.no |
Elucidation of Reaction Mechanisms and Energy Profiles
DFT is a cornerstone in the elucidation of reaction mechanisms involving iron carbene and carbide intermediates. By mapping the potential energy surface, researchers can identify transition states, intermediates, and calculate activation energies, providing a detailed picture of the reaction pathway. nih.govresearchgate.net
For example, in the context of Fischer-Tropsch synthesis, DFT has been employed to study the carbene mechanism on iron carbide surfaces. nih.govresearchgate.net These studies involve calculating the energetics of elementary steps such as CO dissociation, hydrogenation of surface carbon to form CHx species, and C-C coupling. nih.gov The results from these calculations help to understand the activity and selectivity of different iron carbide phases. researchgate.net
In enzyme-catalyzed reactions, DFT calculations, often within a QM/MM framework, can reveal the intricate details of how the protein environment influences the reactivity of the iron center. ucla.edu For instance, in the case of an engineered cytochrome c carbene transferase, DFT calculations have been used to model the transition state for Si-H carbene insertion, providing insights into the stereoselectivity of the enzyme. ucla.edu
The following table presents a summary of DFT studies on reaction mechanisms involving iron complexes.
| Reaction System | Investigated Mechanism | Key DFT Findings | Reference |
| Fischer-Tropsch Synthesis on Iron Carbide | Carbene Mechanism | Elucidated the energy profile for CO dissociation, hydrogenation, and C-C coupling steps. | nih.govresearchgate.net |
| Iron-Catalyzed Diazocarbonylation | Carbene-Carbonyl Coupling | The rate-determining step involves the formation of a coordinatively unsaturated iron complex followed by diazo coordination and N2 extrusion. | mdpi.com |
| Cytochrome c Carbene Transferase | Si-H Carbene Insertion | Modeled the transition state to understand the high stereoselectivity of the enzyme. | ucla.edu |
Simulation of Spectroscopic Signatures (e.g., EPR, Mössbauer)
DFT calculations are crucial for interpreting and predicting the spectroscopic signatures of iron complexes, particularly from techniques like Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy. nih.govnih.govresearchgate.net These spectroscopic methods are highly sensitive to the electronic structure and local environment of the iron center.
DFT can be used to calculate key spectroscopic parameters, such as:
Mössbauer isomer shifts (δ) and quadrupole splittings (ΔEQ): These parameters provide information about the oxidation state, spin state, and coordination environment of the iron nucleus. DFT calculations have shown good agreement with experimental Mössbauer data for various iron(III) complexes. unsl.edu.arnih.govrsc.org
EPR g-values and zero-field splitting (ZFS) parameters (D and E): These parameters are characteristic of the spin state and symmetry of the iron center. DFT calculations can help in the assignment of observed EPR signals and provide a deeper understanding of the electronic structure. unsl.edu.arnih.govresearchgate.net
For example, in the study of a high-spin Fe(IV)-oxo complex, DFT calculations were in good agreement with the experimentally determined ZFS parameter D, and helped to identify the major contributions to this value. nih.govresearchgate.net Similarly, for an Fe(III)-OMZ complex, simulated EPR parameters obtained from DFT calculations were characteristic of a high-spin Fe(III) in a distorted octahedral environment. unsl.edu.ar
The table below showcases the application of DFT in simulating spectroscopic parameters for iron complexes.
| Complex | Spectroscopic Technique | Calculated Parameters | Comparison with Experiment | Reference |
| [Fe(OMZ)2(H2O)2]Cl3·H2O | Mössbauer | δ = 0.35 mm/s, ΔEQ = 0.70 mm/s | Characteristic of high-spin Fe(III) in distorted octahedral geometry. | unsl.edu.ar |
| [Fe(OMZ)2(H2O)2]Cl3·H2O | EPR | gx = 7.01, gy = 4.27, gz = 1.68, D = 0.43 cm-1, E/D = 0.344 | Characteristic of high-spin Fe(III) with rhombic distortion. | unsl.edu.ar |
| [FeIVH3buea(O)]- | EPR | D = +4.7 cm-1 | Good agreement with experimental value. | nih.govresearchgate.net |
| [FeIII(O)MnIVpoat]2+ | Mössbauer | δ = 0.50 mm s−1, ΔEQ = −1.31 mm s−1 | Typical for a high-spin Fe(III) center. | rsc.org |
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems
For large biological systems like enzymes, treating the entire system at a high level of quantum mechanics is computationally prohibitive. frontiersin.orgnih.gov Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by partitioning the system into a small, electronically important region (the QM region) and the surrounding environment (the MM region). nih.govmdpi.commpg.de The QM region, which typically includes the metal center and its immediate ligands, is treated with a quantum mechanical method like DFT, while the much larger MM region is described by a classical molecular mechanics force field. nih.govcecam.org
This hybrid approach allows for the investigation of enzymatic reactions and the role of the protein environment in catalysis. mdpi.comcecam.org For instance, QM/MM simulations have been instrumental in studying iron-containing enzymes, revealing how the protein scaffold influences the reactivity of the active site. nih.govmdpi.com In the context of a cytochrome c-based carbene transferase, QM/MM modeling helped to understand how directed evolution created an active site that stabilizes the iron porphyrin carbene intermediate. ucla.edu
Challenges in QM/MM simulations include the definition of the QM/MM boundary and the treatment of the interactions between the two regions. cecam.orgarxiv.org Despite these challenges, QM/MM remains a powerful tool for studying complex biomolecular systems. mdpi.comnih.govresearchgate.net
Computational Studies of Iron Carbide Clusters and Phases
Computational studies, primarily using DFT, have been crucial in understanding the properties of iron carbide clusters and bulk phases, which are important in various catalytic processes, most notably the Fischer-Tropsch synthesis. nih.govfrontiersin.org
Determination of Ground States and Stability of Iron Carbide Stoichiometries
DFT calculations are widely used to determine the ground state structures and relative stabilities of various iron carbide stoichiometries (FexCy). frontiersin.org This is achieved by comparing the calculated energies of different possible structures for a given composition.
Studies have investigated a wide range of FexCy clusters, revealing that for smaller clusters, fan-like, linear, and cyclic geometries can be the most stable depending on the number of carbon atoms. frontiersin.org For larger clusters and bulk phases, DFT calculations help to understand the preferred locations of carbon atoms within the iron lattice, such as in octahedral or trigonal prismatic interstices. frontiersin.org
The stability of different iron carbide phases, such as ε-Fe2C, χ-Fe5C2, and θ-Fe3C, has been computationally assessed, providing insights into which phases are likely to be present under catalytic conditions. researchgate.netresearchgate.netrsc.org For example, it has been shown that orthorhombic η-Fe2C and θ-Fe3C phases can be more stable than hexagonal ε-Fe2C at elevated temperatures. researchgate.net First-principle calculations have also been used to investigate the stability of iron carbides at extreme pressures and temperatures, relevant to the Earth's core. geoscienceworld.org These studies have shown, for example, that Fe7C3 can be unstable and decompose into a mixture of Fe2C and Fe3C at high pressures. geoscienceworld.org
The following table provides examples of DFT studies on the stability of iron carbide phases.
| Iron Carbide Phase | Computational Method | Key Findings on Stability | Reference |
| FexCy (x ≤ 8; y ≤ 8) clusters | DFT | Determined ground state geometries (fan-like, linear, cyclic) and found that carbon chains are preferred in carbon-rich clusters. | frontiersin.org |
| η-Fe2C and θ-Fe3C | DFT | Found to be more stable than ε-Fe2C at higher temperatures. | researchgate.net |
| Fe7C3 | First-principles calculations | Predicted to be unstable at pressures above 330 GPa, decomposing into Fe2C + Fe3C. | geoscienceworld.org |
| χ-Fe5C2 | DFT | Identified as a highly active and stable carbide phase in Fischer-Tropsch synthesis. | researchgate.net |
Pressure-Induced Phase Transitions in Iron Carbides
The behavior of iron carbides under extreme pressure is a subject of significant theoretical investigation, particularly due to its relevance in understanding the composition of planetary cores. First-principles calculations based on density functional theory (DFT) and structure prediction algorithms have been employed to determine the stability and phase transitions of various iron carbides at high pressures.
Studies on iron carbide (Fe₃C), commonly known as cementite, have revealed complex phase behavior under pressure. Under standard conditions, Fe₃C crystallizes in the orthorhombic Pnma structure (cementite). geoscienceworld.org Theoretical calculations have demonstrated the stability of this phase up to approximately 250 GPa. geoscienceworld.org Beyond this, computational predictions suggest several pressure-induced phase transitions. Static calculations predicted a transition from the Pnma-I phase to a Pnma-II phase at 350 GPa, a pressure that is reduced to 315 GPa when zero-point vibrations are considered. geoscienceworld.org Further calculations suggest that above 302 GPa, cementite transforms into a C2/m-II phase, which remains stable up to around 400 GPa. geoscienceworld.org Another study also points to a temperature- or pressure-induced magnetic phase transition in cementite-type carbides, which is of interest for applications like magnetocalorics. arxiv.orgresearcher.life The presence of interstitial carbon has been shown to significantly increase the pressure required for the α → ε phase transformation in iron. researchgate.net
First-principles calculations have also been used to investigate other iron carbide stoichiometries. For instance, Fe₇C₃ has been shown to be less energetically favorable at pressures greater than 330 GPa, tending to decompose into a mixture of Fe₂C and Fe₃C. geoscienceworld.org The stability of predicted high-pressure phases is summarized in the table below.
Table 1: Predicted High-Pressure Phases of Iron Carbides
| Compound | Initial Phase | Predicted High-Pressure Phase | Transition Pressure (GPa) | Theoretical Method |
|---|---|---|---|---|
| Fe₃C | Pnma-I (cementite) | Pnma-II | ~315-350 | DFT geoscienceworld.org |
| Fe₃C | Pnma (cementite) | C2/m-II | ~302 | DFT geoscienceworld.org |
| Fe₃C | Ferromagnetic | Nonmagnetic | Varies with strain/substitution | First-principles arxiv.org |
Application of Machine Learning Potentials for High-Throughput Simulations
The high computational cost of first-principles methods like DFT presents a bottleneck for large-scale, long-term, and high-throughput simulations of complex systems such as iron carbide clusters in catalysis. researchgate.netfrontiersin.orgresearchgate.net To overcome this, machine learning potentials (MLPs) have emerged as a powerful tool to accelerate simulations while maintaining accuracy comparable to DFT. nist.govoaepublish.com
The development of MLPs for iron-carbon systems involves training machine learning models on extensive datasets of structures and energies generated by DFT calculations. researchgate.netfrontiersin.orgresearchgate.net Researchers have generated datasets containing as many as 177,000 iron carbide cluster configurations to train these potentials. researchgate.netfrontiersin.orgresearchgate.net Models like SchNet, a continuous-filter convolutional neural network, and MEGNet have been employed to predict the potential energy of clusters and perform structural optimizations. frontiersin.orgresearchgate.net
These data-driven potentials offer several advantages. They can rapidly find equilibrium geometric configurations and determine the thermodynamic stability of different structures, significantly shortening the time required for calculations compared to traditional quantum chemistry methods. frontiersin.orgresearchgate.net For example, an MLP was able to reduce the potential energy of a structure more than three times faster and in less than 1% of the optimization time compared to VASP, a DFT-based calculator. frontiersin.org The high accuracy of MLPs in predicting the relative order of structural stability makes them reliable for optimizing cluster structures and predicting adsorption sites, such as for hydrogen atoms on cluster surfaces. researchgate.netfrontiersin.orgresearchgate.net A recently developed fine-tuned MLP, the FT²DP model, has demonstrated high efficiency for investigating iron-based Fischer-Tropsch synthesis, a complex catalytic process. oaepublish.com
Table 2: Application of Machine Learning Potentials in Iron Carbide Simulations
| MLP Model/Approach | Application | Key Findings |
|---|---|---|
| SchNet, MEGNet | Prediction of iron carbide cluster stability and structure. frontiersin.orgresearchgate.net | MLPs show excellent performance in judging structural stability and can obtain more stable structures in a shorter time than DFT methods. frontiersin.org |
| Data-Driven Potential | High-throughput screening and prediction of H-adsorption sites. researchgate.netfrontiersin.org | Achieved high prediction accuracy for structural stability and rapidly identified stable adsorption locations for hydrogen. researchgate.netfrontiersin.org |
| FT²DP (Fine-tuned Deep Potential) | Simulation of iron-based Fischer-Tropsch synthesis (FTS). oaepublish.com | Revealed reaction mechanisms on active sites and the formation of [Fe₄C] squares on reconstructed surfaces, demonstrating the model's capability for complex catalytic simulations. oaepublish.com |
Theoretical Insights into Metal-Ligand Covalency and Bonding
Theoretical investigations provide fundamental insights into the nature of chemical bonds within iron carbide and related iron(III) complexes. The bonding in these systems, particularly the degree of covalency between the iron center and its ligands, is crucial for understanding their electronic structure, stability, and reactivity. nih.govnih.gov
In the context of iron(III) complexes, especially those with strong σ-donating ligands like N-heterocyclic carbenes (NHCs), theoretical studies have been instrumental. mdpi.comnih.gov These strong donor ligands can induce a low-spin (doublet) ground state in Fe(III) and significantly raise the energy of metal-centered (MC) states. mdpi.com This electronic rearrangement is key to achieving long-lived ligand-to-metal charge transfer (LMCT) excited states, a property sought after for applications in photocatalysis. mdpi.comdiva-portal.orgresearchgate.net For example, in hexa-NHC Fe(III) complexes, the strong σ-donation from the carbene ligands destabilizes the metal d-orbitals, which in turn influences the photophysical properties. mdpi.comnih.gov
Computational analysis of a square-planar iron-carbene complex, (MesPDPPh)Fe(CPh₂), revealed a multiconfigurational ground state, with the primary contribution arising from a configuration best described as a singlet carbene coordinated to an intermediate-spin Fe(II) center. nih.gov However, an alternative electronic structure, proposed based on DFT calculations, involves a low-spin Fe(III) center antiferromagnetically coupled to a carbene radical. nih.gov
More direct theoretical studies on the diatomic iron carbide (FeC) molecule have employed multireference variational methods (MRCI) to construct potential energy curves for its ground and excited states. researchgate.net These calculations predict a dissociation energy (De) of 86.7 kcal/mol and a bond length (re) of 1.581 Å for the ground state (X ³Δ), which compares well with experimental values. researchgate.net Analysis of the chemical bonding in iron clusters using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localizability Indicator (ELI-D) helps to elucidate the complex interactions, including direct metal-metal bonding and metal-ligand bonding. acs.org The strength of metal-ligand bonds in Fe(III) complexes has been shown to vary significantly depending on whether the ligands are neutral (like water) or ionic (like azide), with ionic ligands forming considerably stronger bonds. rsc.org
Table 3: Theoretical Bonding Parameters for Iron Carbides and Related Complexes
| System | Theoretical Method | Key Bonding Insights | Reference |
|---|---|---|---|
| FeC (diatomic) | MRCI | Ground state (X ³Δ), De = 86.7 kcal/mol, re = 1.581 Å. | researchgate.net |
| (MesPDPPh)Fe(CPh₂) | DFT, CASSCF | Multiconfigurational ground state; proposed Fe(III)-carbene radical coupling. | nih.gov |
| Fe(III)-NHC Complexes | DFT | Strong σ-donation from NHC ligands raises MC state energies, enabling long-lived LMCT states. | mdpi.comnih.gov |
| Fe₃(μ-H)(μ-COMe)(CO)₁₀ | QTAIM, ELI-D | Both Fe-Fe and Fe-C(alkylidyne) interactions are important to cluster bonding. | acs.org |
Advanced Topics and Future Research Directions in Iron Iii Carbene and Carbide Chemistry
Rational Design of Iron(III) Catalysts with Enhanced Efficiency and Selectivity
The rational design of iron(III) catalysts is a cornerstone for advancing their application in selective chemical synthesis. acs.org A primary goal is to develop systems with increased activity and selectivity that can operate under mild conditions as alternatives to precious metal catalysts. nih.govrsc.org The nature and topology of the ligands supporting the iron center are critical features that can be modified to tune catalytic performance. rsc.org
Key strategies in catalyst design involve the manipulation of the ligand's steric and electronic properties. acs.org For instance, in C-H functionalization reactions, the lifetime of the intermediate alkyl radical is a decisive factor for product distribution. rsc.org A short-lived radical, promoted by the catalyst design, is associated with a more selective metal-centered oxidation mechanism. rsc.org The use of well-defined ligands, such as N-heterocyclic carbenes (NHCs), has been shown to be highly effective in achieving high yields and selectivity in carbon-carbon bond-forming reactions. nih.gov The modification of metal sites and the functionalization of organic linkers in frameworks like Metal-Organic Frameworks (MOFs) are also significant for promoting electron transfer and enhancing photocatalytic activity. rsc.org
Research has demonstrated that even subtle changes to the catalyst structure can lead to significant improvements. For example, the development of iron complexes with tetradentate-N4 ligands, such as [Fe(tpa)(CH₃CN)₂]²⁺, provided a minimalistic functional model that mimics the reactivity of non-heme iron oxygenases. acs.org Building on this, the rational optimization of the catalyst structure has enabled highly asymmetric and site-selective reactions. acs.org In some iron-catalyzed C-H insertion reactions, electron-withdrawing groups on the substrate were found to have a detrimental effect on reaction yields. mdpi.com
Future work will likely focus on creating single-phase iron carbide (Fe-C) nanoparticles with high iron content, such as cementite (Fe₃C), for various applications. rsc.org The synthesis and control of such materials remain a challenge, with most methods producing a range of particle sizes and phases. rsc.orgacs.org
| Design Strategy | Targeted Property | Example Application/System | Observed Outcome | Citation |
|---|---|---|---|---|
| Ligand Modification (Steric/Electronic) | Reactivity and Selectivity | Iron complexes with N-rich tetradentate ligands for oxidation reactions. | Enabled asymmetric epoxidation, syn-dihydroxylation, and site-selective C–H oxidation. | acs.org |
| Use of Well-Defined Ligands | Efficiency and Selectivity | N-Heterocyclic Carbenes (NHCs) in C-C bond formation. | Achieved high product yields and selectivity, serving as an alternative to simple additives. | nih.gov |
| Control of Nanoparticle Composition | Magnetic and Catalytic Properties | One-pot chemical synthesis of iron and iron-carbide nanoparticles. | Modulation of magnetic properties and crystallographic structure by controlling reaction time and precursor concentration. | rsc.org |
| Modification of Metal-Organic Frameworks (MOFs) | Photocatalytic Activity | Varying metal ions in PCN-250-Fe₂M clusters for CO₂ conversion. | PCN-250-Fe₂Mn showed the highest photocatalytic activity under visible light. | rsc.org |
Bio-inspired Approaches for Mimicking Metalloenzyme Active Sites
Nature provides a masterclass in efficient and selective catalysis, with metalloenzymes executing complex reactions at iron centers under ambient conditions. acs.orgbiomedgrid.com Bio-inspired chemistry seeks to replicate the key features of these natural systems to create synthetic catalysts with enzyme-like performance. acs.orgresearchgate.net This approach is particularly relevant for iron(III) carbene and carbide chemistry, aiming to model the active sites of enzymes like cytochrome P450s, soluble methane (B114726) monooxygenases (sMMOs), and α-ketoglutarate-dependent hydroxylases. biomedgrid.com
A successful strategy involves using ligands that mimic the coordination environment of the natural enzyme's active site. biomedgrid.com N-heterocyclic carbene (NHC) ligands have proven valuable in this regard. researchgate.netcolab.ws Although abiological, NHCs are strong σ-donors capable of stabilizing labile inorganic intermediates, which is crucial for mechanistic understanding. researchgate.net For example, pentadentate ligands containing an NHC moiety have been used to create Fe(IV)-oxo complexes that exhibit strong oxidation activity due to the trans-influence of the NHC. colab.wsrsc.org
By introducing bulky substituents to the NHC ligand, a hydrophobic second coordination sphere (SCS) can be formed around the Fe(IV)-oxo moiety. colab.ws This engineered microenvironment can selectively trap hydrophobic substrates like alkanes or aromatics near the active site through attractive interactions (CH/π or π-π), mimicking the substrate recognition seen in enzymes. colab.wsrsc.org This "catch and release" strategy allows for the selective oxidation of substrates and the subsequent release of more hydrophilic products into the surrounding aqueous media. colab.ws Another approach uses DNA as a scaffold for a cationic iron porphyrin complex, creating a hybrid catalyst that accelerates carbene-transfer reactions, likely by concentrating the reactants within the DNA structure. bohrium.com
Despite progress, synthetic catalysts still often lag behind their natural counterparts in terms of reactivity and selectivity. rsc.org A significant challenge remains in designing ligands that can stabilize high-valent iron-oxo species while preserving their reactivity. biomedgrid.com
| System | Active Species | Key Ligand/Feature | Function/Reaction | Citation |
|---|---|---|---|---|
| Cytochrome P450 (Natural) | Fe(IV)-oxo porphyrin-π-radical cation | Porphyrin with thiolate ligand | Substrate oxidation (e.g., hydroxylation) | rsc.org |
| sMMO (Natural) | Bis-μ-oxo diiron(IV) species | Non-heme, dinuclear iron center | Hydroxylation of unactivated C-H bonds (e.g., methane) | biomedgrid.com |
| Synthetic Fe-NHC Model | Triplet Fe(IV)-oxo complex | Pentadentate ligand with an N-heterocyclic carbene (NHC) | Selective oxidation of alkanes and aromatics | colab.wsrsc.org |
| Synthetic Fe-Porphyrin/DNA Hybrid | Iron carbene intermediate | Cationic iron porphyrin bound to DNA | Enantioselective cyclopropanation | bohrium.com |
Development of Novel Carbon-Ligand Platforms for Iron(III) Coordination
The development of novel ligands, particularly those that form direct iron-carbon bonds, is critical for advancing the chemistry of iron(III). These carbon-based ligands, which include carbenes and carbides, can profoundly influence the electronic structure and reactivity of the metal center. rsc.org
N-heterocyclic carbenes (NHCs) have emerged as a particularly versatile class of ligands. oaepublish.com Pincer-type tridentate NHC bisphenolate ligands, for example, offer a stable coordination environment due to their strong σ-donation and chelation, creating well-defined structural motifs that are interesting from a catalytic perspective. acs.org Mixed NHC/pyridyl iron(II) complexes have also attracted significant attention as potential photocatalysts. researchgate.net Furthermore, NHC coordination has been explored in single-atom catalysts (SACs) to enhance the performance of reactions like the nitrogen reduction reaction (NRR) by modulating the electronic properties of the metal active sites. oaepublish.com A computational study designed a novel NHC-coordinated SAC by embedding transition metals into a C₂N-based nanomaterial, identifying iron as a high-performance candidate. oaepublish.com
Beyond carbenes, the direct incorporation of carbide (a carbon atom directly bonded to one or more metal centers) into iron clusters represents another important frontier. The synthesis of iron carbide nanostructures is an emerging area with potential applications in catalysis and theranostics. rsc.orgacs.org The formation of different iron carbide phases, such as Fe₅C₂, Fe₃C, and Fe₂C, can be controlled through methods like high-temperature organic phase synthesis, where the presence of halide ions can influence the carbon content of the resulting nanoparticles. acs.orgresearchgate.net Understanding the mechanism of iron carbide formation is crucial for controlling particle size and properties. acs.org Synthetic studies have also yielded insights into iron clusters containing both carbide and sulfide (B99878) ligands, which serve as models for the nitrogenase cofactor, although significant structural and electronic differences from the biological system remain. rsc.org
| Ligand/Platform Type | Description | Key Feature/Application | Citation |
|---|---|---|---|
| Pincer NHC Bisphenolate Ligands | Tridentate ligands with a central NHC donor and two flanking phenolate (B1203915) arms. | Provide high stability to the metal complex; tested in transfer hydrogenation catalysis. | acs.org |
| NHC-Coordinated Single-Atom Catalysts (SACs) | Atomically dispersed iron on a C₂N support, coordinated by an NHC-like moiety. | Enhances catalytic activity for the nitrogen reduction reaction (NRR) by tuning the metal's electronic properties. | oaepublish.com |
| Iron Carbide (FeₓC) Nanoparticles | Nanostructures of iron-carbon alloys (e.g., Fe₃C, Fe₅C₂). | Exhibit magnetic properties and catalytic potential; phase can be controlled during synthesis. | rsc.orgacs.org |
| Bridging Carbide in Fe-S Clusters | Synthetic diiron complexes with a bridging carbyne or iron clusters with a μ₆-carbide. | Serve as structural or functional models for the active site of nitrogenase. | rsc.org |
Understanding and Controlling the Role of Counterions and Solvent Effects on Reactivity
The reactivity and selectivity of iron-catalyzed reactions are not solely determined by the catalyst's structure but are also profoundly influenced by the reaction environment, specifically the solvent and the counterions associated with the iron complex. nih.gov A detailed understanding of these "outer-sphere" effects is crucial for optimizing reaction conditions and even switching between different mechanistic pathways. researchgate.net
Solvents can have a significant impact on iron speciation and the stability of catalytic intermediates. nih.gov For example, in condensed-phase chemistry, the solvent can affect everything from reaction yield to product distribution. researchgate.net In certain iron-catalyzed cross-coupling reactions, the use of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) or a change in solvent was shown to drastically affect the reaction, suggesting that the solvent may alter the speciation or stability of the active iron species. nih.gov
Counterions can play an even more direct role in influencing the course of a reaction. In the reaction of imidazolium (B1220033) salts with iridium complexes—a model for carbene formation—the choice of counterion was found to switch the selectivity between the formation of normal and abnormal carbene isomers. uky.edu It was proposed that strongly hydrogen-bonding anions like bromide can accelerate proton transfer, favoring the formation of the normal carbene, while other, less coordinating anions promote a different pathway involving oxidative addition that leads to the abnormal carbene. uky.edu Similarly, in iron-catalyzed C-H functionalization reactions, a counterion exchange step can be a key part of the catalytic cycle. mdpi.com The size and nature of the counterion can also influence the photophysical properties and excited-state dynamics of iron complexes. researchgate.net
| Factor | System/Reaction | Observation | Proposed Role/Mechanism | Citation |
|---|---|---|---|---|
| Solvent | Iron-catalyzed coupling of aryl Grignards with alkyl halides. | Changing the solvent had a drastic effect on the reaction. | The solvent may alter iron speciation or modulate the stability of iron species. | nih.gov |
| Counterion (Br⁻ vs. SbF₆⁻) | Reaction of imidazolium salts with an Iridium complex (model for carbene formation). | Bromide favored formation of the normal C-2-bound carbene; SbF₆⁻ favored the abnormal C-5-bound carbene. | The bromide anion accelerates proton transfer, while other ions favor an oxidative addition pathway. | uky.edu |
| Counterion (NaBArF) | Iron-catalyzed C-H functionalization with ethyl diazoacetate. | The catalytic cycle involves a counterion exchange with NaBArF. | Generation of a dicationic complex as the active catalytic species. | mdpi.com |
| Solvent | Photophysical dynamics of [Fe(bpy)₃]²⁺. | Solvent dependence was observed for the high-spin to low-spin conversion. | Attributed to differences in solvation due to the large volume change associated with the spin-crossover. | researchgate.net |
Q & A
Basic Research Questions
Q. What synthesis protocols are recommended for preparing Carbanide;iron(3+) complexes, and how can purity be optimized?
- Methodological Answer : Begin with co-precipitation or sol-gel methods under inert atmospheres to minimize oxidation. Optimize reaction stoichiometry and pH using titration monitoring. Purity can be validated via X-ray diffraction (XRD) for crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition. Include control experiments to assess byproduct formation, referencing established protocols for iron(III)-ligand systems .
Q. Which spectroscopic techniques are most effective for characterizing Carbanide;iron(3+) structural properties?
- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify ligand coordination modes (e.g., ν(C≡N) shifts for carbanide). UV-Vis spectroscopy can track d-d transitions and charge-transfer bands to infer electronic structure. Pair these with Mössbauer spectroscopy to probe iron oxidation states and magnetic interactions. Calibration against known iron(III) complexes is critical for accurate interpretation .
Q. How should researchers design experiments to assess the thermal stability of Carbanide;iron(3+)?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled heating rates (e.g., 5°C/min in N₂) to track mass loss events. Couple with differential scanning calorimetry (DSC) to identify phase transitions. Replicate experiments across multiple batches to quantify variability, and cross-reference with computational thermal decomposition models .
Advanced Research Questions
Q. What strategies resolve contradictions between computational models and experimental data for Carbanide;iron(3+) electronic configurations?
- Methodological Answer : Conduct hybrid DFT calculations (e.g., B3LYP functional) with explicit solvation models to compare with experimental X-ray absorption spectroscopy (XAS) results. Validate computational parameters (basis sets, convergence criteria) using benchmark systems. If discrepancies persist, re-examine assumptions about spin states or ligand protonation in the model .
Q. How can advanced statistical methods improve reproducibility in Carbanide;iron(3+) synthesis across laboratories?
- Methodological Answer : Implement a nested ANOVA design to partition variance between inter-lab vs. intra-lab factors. Use Bayesian regression to identify critical parameters (e.g., precursor concentration, stirring rate) affecting yield. Share raw datasets via open repositories to enable meta-analysis, adhering to FAIR data principles .
Q. What methodologies address conflicting reports on Carbanide;iron(3+) reactivity under aqueous vs. non-aqueous conditions?
- Methodological Answer : Design parallel experiments in polar/aprotic solvents (e.g., DMF vs. H₂O) with in-situ Raman monitoring to track intermediate species. Apply Eyring analysis to compare activation energies. Cross-validate with kinetic isotope effects (KIEs) to distinguish mechanistic pathways (e.g., associative vs. dissociative ligand exchange) .
Methodological Considerations
- Data Analysis : Use multivariate analysis (PCA or PLS) to deconvolute overlapping spectral signals in characterization studies .
- Error Propagation : Quantify uncertainties in synthesis parameters (e.g., temperature fluctuations) via Monte Carlo simulations to strengthen conclusions .
- Literature Integration : Systematically map prior studies using tools like PRISMA frameworks to identify under-researched aspects (e.g., environmental degradation pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
